molecular formula C21H21NO6 B1665542 (+)-Adlumine CAS No. 524-46-9

(+)-Adlumine

Cat. No.: B1665542
CAS No.: 524-46-9
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-OALUTQOASA-N
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Description

(+)-Adlumine is a member of isoquinolines.

Properties

CAS No.

524-46-9

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1

InChI Key

SZDGAZFTAUFFQH-OALUTQOASA-N

SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Appearance

Solid powder

Other CAS No.

38184-69-9
524-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-Adlumine; 

Origin of Product

United States

Foundational & Exploratory

Unveiling (+)-Adlumine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adlumine, a phthalideisoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. Found primarily within select genera of the Papaveraceae family, this natural compound presents both opportunities and challenges in its extraction and purification. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its known biological context.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genera Corydalis and Fumaria, both of which are members of the Papaveraceae family. These plants have a long history of use in traditional medicine, particularly in Asia and Europe.

Principal Plant Sources

While numerous species within the Corydalis and Fumaria genera contain a complex mixture of alkaloids, the following have been identified as notable sources of this compound:

  • Corydalis species: Various species of Corydalis have been reported to contain this compound. The alkaloid content can vary significantly depending on the species, geographical location, and harvesting time.

  • Fumaria species: Plants of the Fumaria genus, commonly known as fumitories, are also recognized sources of this compound.

Due to the variability in alkaloid content, quantitative analysis is crucial for selecting the optimal plant material for isolation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective isolation and purification strategies.

PropertyValue
Molecular Formula C₂₁H₂₁NO₆
Molecular Weight 383.40 g/mol
Appearance Crystalline solid
Solubility Generally soluble in organic solvents such as chloroform, methanol, and ethanol. Limited solubility in water.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that involves extraction, separation, and purification. The following is a generalized protocol synthesized from established methods for isolating alkaloids from Corydalis and Fumaria species.

Preparation of Plant Material
  • Harvesting and Drying: Collect the aerial parts or tubers of the selected plant species. The plant material should be thoroughly cleaned to remove any soil or foreign matter.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

A general workflow for the extraction of alkaloids from plant material is outlined below.

Extraction_Workflow Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Purified_Extract Purified Alkaloid Fraction Acid_Base_Partitioning->Purified_Extract

Caption: General workflow for alkaloid extraction.
  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Extraction of Neutral Compounds: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • Basification and Extraction of Alkaloids: The acidic aqueous layer is then made alkaline (e.g., with NH₄OH to pH 9-10). The deprotonated alkaloids become insoluble in water and can be extracted into an organic solvent like chloroform.

  • Concentration: The organic layer containing the alkaloids is collected, dried over anhydrous sodium sulfate, and concentrated to yield a purified total alkaloid fraction.

Chromatographic Purification

The enriched alkaloid fraction is a complex mixture that requires further separation to isolate this compound.

Purification_Workflow Purified_Extract Purified Alkaloid Fraction Column_Chromatography Column Chromatography (Silica Gel or Alumina) Purified_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of this compound Fractions TLC_Analysis->Pooling Preparative_HPLC Preparative HPLC Pooling->Preparative_HPLC Pure_Adlumine Pure this compound Preparative_HPLC->Pure_Adlumine

Caption: Chromatographic purification workflow.
  • Column Chromatography: The total alkaloid fraction is subjected to column chromatography on a stationary phase such as silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is typically employed.

  • Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

  • Pooling and Further Purification: Fractions containing this compound are pooled and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Identification and Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Polarimetry: To confirm the specific rotation of the (+)-enantiomer.

Quantitative Data

Quantitative data on the yield of this compound is highly dependent on the plant source, geographical origin, and the efficiency of the extraction and purification methods. Researchers and drug development professionals should perform their own quantitative analyses, such as HPLC, on the starting plant material to estimate the potential yield and optimize the isolation process.

Biological Activity and Signaling Pathways

The pharmacological effects of this compound are an active area of research. While a complete picture of its mechanism of action and interaction with specific signaling pathways is still emerging, preliminary studies suggest potential activities. For instance, some isoquinoline alkaloids have been investigated for their effects on neurotransmitter receptors and ion channels. Further research is required to delineate the specific cellular targets and signaling cascades modulated by this compound.

Conclusion

The isolation of this compound from its natural sources presents a feasible yet challenging endeavor for researchers. The successful procurement of this compound relies on the careful selection of plant material, a systematic and optimized extraction and purification protocol, and rigorous analytical characterization. This technical guide provides a foundational framework for these efforts, paving the way for further investigation into the pharmacological potential of this compound and its development as a potential therapeutic agent.

The Biosynthesis of (+)-Adlumine in Fumaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Adlumine is a phthalideisoquinoline alkaloid found in various species of the Fumaria genus, plants with a long history in traditional medicine. As a member of the broader benzylisoquinoline alkaloid (BIA) family, its biosynthesis follows a complex and highly regulated enzymatic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Fumaria species, drawing on established knowledge from related pathways, particularly that of the well-studied phthalideisoquinoline, noscapine. This document details the enzymatic steps, from the central intermediate (S)-reticuline to the final product, and presents available quantitative data. Furthermore, it outlines key experimental protocols for the characterization of the enzymes involved and includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate further research and potential biotechnological applications.

Introduction

The genus Fumaria, belonging to the Papaveraceae family, is a rich source of a diverse array of isoquinoline alkaloids. Among these, the phthalideisoquinoline this compound has garnered interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can unveil novel enzymatic targets for metabolic engineering to enhance its production, provide insights into the chemical diversity of plant specialized metabolism, and offer tools for the synthesis of novel alkaloid derivatives with improved therapeutic properties.

The biosynthesis of this compound is a branch of the well-conserved benzylisoquinoline alkaloid (BIA) pathway. This guide will focus on the specific enzymatic transformations that lead from the key branch-point intermediate, (S)-reticuline, to the formation of the phthalideisoquinoline scaffold of this compound. While the complete pathway has not been fully elucidated in Fumaria species, a robust model can be constructed based on the extensively studied biosynthesis of noscapine in Papaver somniferum (opium poppy).

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions involving methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases. The pathway can be divided into two main stages: the formation of the protoberberine intermediate (S)-canadine, and the subsequent conversion of (S)-canadine to the phthalideisoquinoline skeleton.

Formation of the Protoberberine Intermediate, (S)-Canadine

The initial steps leading to the formation of the protoberberine skeleton are well-characterized in several BIA-producing plants.

  • (S)-Reticuline to (S)-Scoulerine: The pathway commences with the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase.

  • (S)-Scoulerine to (S)-Tetrahydrocolumbamine: The hydroxyl group at the C9 position of (S)-scoulerine is then methylated by (S)-scoulerine 9-O-methyltransferase (SOMT) , an S-adenosyl-L-methionine (SAM)-dependent enzyme, to produce (S)-tetrahydrocolumbamine.

  • (S)-Tetrahydrocolumbamine to (S)-Canadine: The final step in this stage is the formation of a methylenedioxy bridge from a methoxy group, converting (S)-tetrahydrocolumbamine into (S)-canadine. This reaction is catalyzed by (S)-canadine synthase , a cytochrome P450 monooxygenase belonging to the CYP719A family.

Conversion of (S)-Canadine to this compound

The subsequent steps leading to the phthalideisoquinoline scaffold are based on the biosynthesis of noscapine and represent a putative pathway for this compound.

  • (S)-Canadine to (S)-N-Methylcanadine: The tertiary amine of (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to form (S)-N-methylcanadine.

  • Hydroxylations and Ring Opening: A series of hydroxylations, catalyzed by specific cytochrome P450 monooxygenases (likely from the CYP82 family), are proposed to occur on the (S)-N-methylcanadine core. Based on the noscapine pathway, this would involve hydroxylation at C1, followed by further oxidations that lead to the opening of the protoberberine B-ring between N7 and C8.

  • Formation of the Lactone Ring: The final step is the oxidation of a hemiacetal intermediate to form the characteristic γ-lactone ring of the phthalideisoquinoline structure, resulting in this compound. In noscapine biosynthesis, this is catalyzed by a short-chain dehydrogenase/reductase.

Quantitative Data

While specific quantitative data for the enzymes in the this compound pathway from Fumaria species are not yet available, data from homologous enzymes in other species provide valuable benchmarks for future research.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Berberine Bridge Enzyme (BBE) (S)-Reticuline8.70.35Eschscholzia californica[1]
(S)-scoulerine 9-O-methyltransferase (SOMT) (S)-Scoulerine2.5-Coptis japonica[2]
(S)-canadine synthase (CYP719A21) (S)-Tetrahydrocolumbamine4.63-Papaver somniferum[3]
Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) (S)-Canadine1.90.02Coptis japonica[4]

Note: The provided data are for homologous enzymes and may not be identical to the enzymes in Fumaria species. Further research is required to determine the kinetic parameters of the specific enzymes involved in this compound biosynthesis.

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of plant-derived enzymes, such as cytochrome P450s and methyltransferases, in a heterologous host system like Saccharomyces cerevisiae or Escherichia coli.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from Fumaria species known to produce this compound. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification and Cloning: Amplify the target enzyme-coding sequences from the cDNA using gene-specific primers. Clone the amplified fragments into an appropriate expression vector (e.g., pYES-DEST52 for yeast or pET vectors for E. coli).

  • Heterologous Expression: Transform the expression constructs into the chosen host cells. Induce protein expression according to the specific vector and host requirements (e.g., galactose for yeast, IPTG for E. coli).

  • Protein Extraction and Purification: Harvest the cells and lyse them to release the recombinant protein. For P450s, this typically involves the preparation of microsomes. Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assays

4.2.1. Methyltransferase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified methyltransferase, the substrate (e.g., (S)-scoulerine), and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the product using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the methylated product.

4.2.2. Cytochrome P450 Monooxygenase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the microsomes with the expressed P450, the substrate (e.g., (S)-tetrahydrocolumbamine), and an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at an optimal temperature with shaking.

  • Product Extraction: Stop the reaction and extract the product with an organic solvent.

  • Analysis: Analyze the product by HPLC or LC-MS to determine the conversion of the substrate to the hydroxylated or otherwise modified product.

Visualizations

Biosynthetic Pathway of this compound

Adlumine_Biosynthesis Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE Scoulerine (S)-Scoulerine SOMT (S)-scoulerine 9-O- methyltransferase (SOMT) Scoulerine->SOMT Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine CAS (S)-canadine synthase (CYP719A) Tetrahydrocolumbamine->CAS Canadine (S)-Canadine TNMT Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) Canadine->TNMT NMethylcanadine (S)-N-Methylcanadine CYP82s Cytochrome P450s (CYP82 family) NMethylcanadine->CYP82s Intermediates Oxidized Intermediates Oxidoreductase Oxidoreductase Intermediates->Oxidoreductase Adlumine This compound BBE->Scoulerine SOMT->Tetrahydrocolumbamine CAS->Canadine TNMT->NMethylcanadine CYP82s->Intermediates Oxidoreductase->Adlumine Enzyme_Characterization_Workflow Start Identify Candidate Gene (e.g., from Fumaria transcriptome) Cloning Amplify and Clone Gene into Expression Vector Start->Cloning Expression Heterologous Expression (Yeast or E. coli) Cloning->Expression Purification Protein Purification or Microsome Preparation Expression->Purification Assay Enzyme Assay with Putative Substrate Purification->Assay Analysis Product Identification (HPLC, LC-MS) Assay->Analysis Kinetics Determine Kinetic Parameters (Km, kcat) Analysis->Kinetics End Functional Characterization of Biosynthetic Enzyme Kinetics->End

References

A Technical Guide to the Preliminary Pharmacological Screening of (+)-Adlumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-Adlumine is a phthalideisoquinoline alkaloid isolated from various plant species, notably within the Corydalis and Fumaria genera. As a member of the isoquinoline alkaloid family, this compound holds potential for a range of pharmacological activities, given that this structural class is known to encompass compounds with significant therapeutic effects, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular properties. This guide provides a comprehensive framework for the preliminary pharmacological screening of this compound, outlining key experimental protocols, data presentation strategies, and relevant biological pathways. The methodologies and hypothetical data presented herein are based on established screening procedures for novel natural products and the known activities of structurally related isoquinoline alkaloids.

Hypothetical Pharmacological Activities and Screening Strategy

Based on the pharmacological profiles of related isoquinoline alkaloids, the preliminary screening of this compound should investigate the following potential activities:

  • Analgesic Activity: To assess pain-relieving effects.

  • Anti-inflammatory Activity: To determine the potential to reduce inflammation.

  • Antimicrobial Activity: To evaluate efficacy against a panel of pathogenic microorganisms.

  • Cardiovascular Effects: To understand the impact on heart rate and blood pressure.

  • Central Nervous System (CNS) Effects: To screen for sedative or stimulant properties.

The following sections detail the experimental protocols for each of these screening arms.

Experimental Protocols

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This protocol assesses the peripheral analgesic activity of a test compound.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are fasted for 18 hours before the experiment with free access to water.

  • Groups:

    • Control: Vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Positive Control: Diclofenac sodium (10 mg/kg, intraperitoneally).

    • Test Groups: this compound at various doses (e.g., 10, 25, 50 mg/kg, intraperitoneally).

  • Procedure:

    • Thirty minutes after administration of the vehicle, positive control, or test compound, each mouse is injected intraperitoneally with 0.6% (v/v) acetic acid solution (10 mL/kg).

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute anti-inflammatory activity.

Methodology:

  • Animals: Wistar rats (150-200 g) of either sex are used.

  • Groups:

    • Control: Vehicle.

    • Positive Control: Indomethacin (10 mg/kg, orally).

    • Test Groups: this compound at various doses (e.g., 25, 50, 100 mg/kg, orally).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The vehicle, positive control, or test compound is administered orally.

    • One hour after administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt_control - V0_control) - (Vt_test - V0_test)] / (Vt_control - V0_control) x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Media: Cation-adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive control (microorganism with no compound) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

Quantitative data from the preliminary pharmacological screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Control (Vehicle)-45.6 ± 2.1-
Diclofenac Sodium1012.3 ± 1.573.0
This compound1035.8 ± 2.821.5
This compound2524.1 ± 1.947.1
This compound5015.7 ± 1.665.6

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL ± SEM) at 3h% Inhibition
Control (Vehicle)-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
This compound250.68 ± 0.0420.0
This compound500.51 ± 0.0340.0
This compound1000.39 ± 0.0454.1

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Analgesic_Screening_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Induction and Observation cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Mice Fasting Fast Animals (18h) Animal_Acclimatization->Fasting Grouping Randomize into Groups Fasting->Grouping Vehicle Administer Vehicle Positive_Control Administer Diclofenac Test_Compound Administer this compound Acetic_Acid Inject Acetic Acid Vehicle->Acetic_Acid Positive_Control->Acetic_Acid Test_Compound->Acetic_Acid Observation Count Writhes (20 min) Acetic_Acid->Observation Calculate_Inhibition Calculate % Inhibition Observation->Calculate_Inhibition

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Anti_Inflammatory_Screening_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Analysis Initial_Measurement Measure Initial Paw Volume Grouping Group Animals Initial_Measurement->Grouping Administer_Drugs Administer Vehicle, Indomethacin, or This compound Grouping->Administer_Drugs Inject_Carrageenan Inject Carrageenan Administer_Drugs->Inject_Carrageenan Measure_Edema Measure Paw Volume (1, 2, 3, 4h) Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Test.

Potential Signaling Pathway

Many isoquinoline alkaloids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimuli LPS, TNF-α, etc. TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Degradation releases Transcription Gene Transcription NFkB_active->Transcription Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Induces Adlumine This compound Adlumine->IKK Inhibits

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary pharmacological evaluation of this compound. The outlined experimental protocols are standard, robust, and will generate the necessary initial data to ascertain the potential therapeutic value of this natural compound. Positive results in these preliminary screens would warrant further, more detailed investigations into the mechanisms of action, safety profile, and potential for development as a therapeutic agent. It is imperative for researchers to adapt and refine these protocols based on their specific laboratory conditions and research objectives.

Unveiling the Enigmatic Mechanism of (+)-Adlumine: A Technical Guide to its Interaction with GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Adlumine, a phthalideisoquinoline alkaloid, is structurally analogous to known competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. While direct experimental data on this compound's specific interaction with GABA receptors remains to be fully elucidated, compelling evidence from closely related compounds, particularly (+)-hydrastine, strongly suggests a mechanism of action centered on competitive antagonism at the GABA-A receptor. This technical guide synthesizes the available evidence, details relevant experimental methodologies, and provides a framework for understanding the putative action of this compound, thereby offering a valuable resource for researchers in neuroscience and pharmacology.

Introduction to this compound and the GABAergic System

This compound is a naturally occurring phthalideisoquinoline alkaloid found in various plant species. Its chemical structure shares a common scaffold with other biologically active alkaloids that have been shown to interact with the central nervous system. The GABAergic system, the primary inhibitory neurotransmitter system in the mammalian brain, is a critical target for a wide array of therapeutic agents. The GABA-A receptor, a ligand-gated ion channel, plays a pivotal role in mediating fast inhibitory neurotransmission. Modulation of the GABA-A receptor can lead to sedative, anxiolytic, anticonvulsant, or, conversely, pro-convulsant effects.

Inferred Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Based on the robust evidence from structurally related phthalideisoquinoline alkaloids, the proposed mechanism of action for this compound is competitive antagonism at the GABA-A receptor . This inference is primarily drawn from detailed studies on (+)-hydrastine, which shares the same core chemical structure.

Key Evidence from Structurally Related Alkaloids:

  • Competitive Binding: Studies on (+)-hydrastine have demonstrated its ability to competitively inhibit the binding of GABA-A receptor agonists, such as muscimol, to their recognition site on the receptor complex.[1][2]

  • Antagonism of GABA-induced Currents: In electrophysiological studies, (+)-hydrastine has been shown to antagonize GABA-induced chloride currents in a manner consistent with competitive antagonism.

  • Convulsant Activity: Competitive antagonists of the GABA-A receptor, such as bicuculline (also a phthalideisoquinoline alkaloid), block the inhibitory effects of GABA, leading to increased neuronal excitability and convulsions.[3] (+)-Hydrastine has been shown to be a potent convulsant, further supporting its role as a GABA-A receptor antagonist.[1][2]

The logical relationship suggests that due to its structural similarity to potent competitive antagonists like (+)-hydrastine and bicuculline, this compound likely shares this mechanism of action.

Inferred Mechanism of this compound Adlumine This compound Phthalideisoquinoline Phthalideisoquinoline Alkaloid Class Adlumine->Phthalideisoquinoline is a Competitive_Antagonism Competitive Antagonism Adlumine->Competitive_Antagonism likely exhibits (inferred) Hydrastine (+)-Hydrastine Hydrastine->Phthalideisoquinoline is a Hydrastine->Competitive_Antagonism exhibits Bicuculline Bicuculline Bicuculline->Phthalideisoquinoline is a Bicuculline->Competitive_Antagonism exhibits GABA_A_Receptor GABA-A Receptor Competitive_Antagonism->GABA_A_Receptor acts on Neuronal_Excitation Increased Neuronal Excitation Competitive_Antagonism->Neuronal_Excitation leads to Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Rat Brain Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]-Muscimol and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Measure Radioactivity by Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis to Determine IC50 Scintillation->Analysis End End Analysis->End Electrophysiology Workflow (TEVC) Start Start Oocyte_Prep Prepare and Inject Xenopus Oocytes with GABA-A Receptor cRNA Start->Oocyte_Prep Incubation Incubate Oocytes for Receptor Expression Oocyte_Prep->Incubation Recording_Setup Set up Two-Electrode Voltage Clamp Incubation->Recording_Setup GABA_Application Apply GABA to Elicit Chloride Current Recording_Setup->GABA_Application Compound_Application Co-apply Test Compound with GABA GABA_Application->Compound_Application Data_Acquisition Record and Measure Current Amplitudes Compound_Application->Data_Acquisition Analysis Analyze Data and Generate Concentration-Response Curves Data_Acquisition->Analysis End End Analysis->End GABAergic Signaling and the Putative Role of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to GABA->GABA_A_Receptor binds to Adlumine This compound Adlumine->GABA_A_Receptor competitively binds to (blocks GABA binding)

References

The Discovery and Historical Context of (+)-Adlumine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Phthalideisoquinoline Alkaloids

(+)-Adlumine is a naturally occurring phthalideisoquinoline alkaloid, a class of secondary metabolites characterized by a distinctive tetracyclic ring system. These compounds are primarily found in plant species of the Papaveraceae and Fumariaceae families, notably within the genera Corydalis and Fumaria. The discovery and study of these alkaloids are deeply rooted in the broader history of natural product chemistry, a field that burgeoned in the 19th and early 20th centuries with the isolation of potent bioactive compounds from medicinal plants.

The historical context of alkaloid chemistry is crucial to understanding the discovery of this compound. The early 19th century marked the beginning of modern alkaloid research with the isolation of morphine from opium in 1804 by Friedrich Sertürner. This seminal event sparked a wave of investigations into the chemical constituents of medicinal plants. The term "alkaloid" itself was coined in 1819 by Carl F. W. Meissner, referring to the alkaline, or base-like, properties of these nitrogen-containing compounds. Throughout the 19th century, chemists isolated and characterized a plethora of alkaloids, laying the groundwork for the development of pharmacology and modern medicine.

Plants of the Fumaria genus, commonly known as fumitory, have a long history of use in traditional medicine across Europe and Asia. Herbalists have employed these plants for a variety of ailments, including skin conditions, digestive issues, and as a diuretic. This traditional knowledge provided an impetus for early phytochemical investigations into these species, leading to the discovery of a rich array of isoquinoline alkaloids, including this compound.

Discovery and Isolation of this compound

Physicochemical and Spectroscopic Data of this compound

The characterization of a natural product relies on the determination of its physical and spectral properties. While a comprehensive set of quantitative data for this compound from a single source is challenging to compile from the available literature, the following table summarizes typical data for phthalideisoquinoline alkaloids.

PropertyData
Molecular Formula C₂₁H₂₁NO₆
Molecular Weight 383.39 g/mol
Melting Point Approximately 187-188 °C
Specific Rotation Positive (+)
¹H NMR Signals corresponding to aromatic protons, methoxy groups, a methylenedioxy group, and the isoquinoline core protons.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, the methylenedioxy carbon, and the carbons of the isoquinoline skeleton.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands indicative of aromatic rings, ether linkages (methoxy and methylenedioxy groups), and a lactone carbonyl group.

Experimental Protocols

The isolation and structure elucidation of this compound would have followed classical phytochemical methods. Below are generalized protocols that represent the key experimental steps.

Protocol 1: General Isolation of Alkaloids from Fumaria Species
  • Plant Material Collection and Preparation: Collect the aerial parts of the Fumaria species during its flowering season. Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for several days. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

  • Acid-Base Extraction: Concentrate the crude extract under reduced pressure. Acidify the residue with a dilute acid (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material. Basify the acidic aqueous solution with a base (e.g., ammonia solution) to a pH of 9-10 to precipitate the crude alkaloid mixture.

  • Solvent Extraction: Extract the crude alkaloids from the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane.

  • Purification: Concentrate the organic extract to obtain the crude alkaloid fraction. Subject this fraction to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Monitor the fractions by thin-layer chromatography (TLC).

  • Crystallization: Collect the fractions containing this compound and crystallize the compound from a suitable solvent system to obtain the pure alkaloid.

Protocol 2: Structure Elucidation of this compound
  • Elemental Analysis: Determine the elemental composition (C, H, N) of the pure alkaloid to establish its empirical formula.

  • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the accurate molecular weight and deduce the molecular formula. Analyze the fragmentation pattern to identify characteristic structural motifs.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Record the IR spectrum to identify functional groups such as carbonyls (lactone), ethers (methoxy and methylenedioxy), and aromatic rings.

    • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire the ¹H NMR spectrum to determine the number and types of protons, their chemical environments, and their coupling relationships.

    • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain the ¹³C NMR spectrum to determine the number of carbon atoms and their chemical shifts, providing information about the carbon skeleton.

    • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.

Chemical Structure and Biosynthesis

The chemical structure of this compound is a phthalideisoquinoline, featuring a lactone ring fused to the isoquinoline core.

adlumine_structure cluster_isoquinoline Isoquinoline Core cluster_phthalide Phthalide Moiety cluster_substituents Substituents N N C1 C1 N->C1 N-Me N-CH3 N->N-Me C8a C8a C1->C8a C1' C1' C1->C1' Linkage C3 C3 C3->N C4 C4 C4->C3 C4a C4a C4a->C4 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 OMe1 OCH3 C6->OMe1 C8 C8 C7->C8 OMe2 OCH3 C7->OMe2 C8->C8a C6' C6' C8->C6' Linkage C8a->C4a C2' C2' C1'->C2' C=O C=O C1'->C=O C3' C3' C2'->C3' O-CH2-O O-CH2-O C2'->O-CH2-O C4' C4' C3'->C4' C5' C5' C4'->C5' C5'->C6' C6'->C1' O_lactone O O_lactone->C3' C=O->O_lactone O-CH2-O->C3'

Caption: Chemical structure of this compound.

The biosynthesis of phthalideisoquinoline alkaloids is believed to proceed from the amino acid tyrosine, which serves as the precursor for the isoquinoline core. Through a series of enzymatic reactions, including condensations, oxidations, and methylations, the complex tetracyclic structure is assembled. The phthalide portion is thought to be derived from a separate metabolic pathway that ultimately links to the isoquinoline unit.

Pharmacological Context and Potential

The pharmacological activities of this compound and related phthalideisoquinoline alkaloids are an area of ongoing research. Some studies have suggested that these compounds may possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, detailed clinical studies are necessary to fully elucidate their therapeutic potential and mechanisms of action. The historical use of Fumaria species in traditional medicine provides a valuable starting point for modern pharmacological investigations into the properties of their constituent alkaloids.

In-Depth Spectroscopic Analysis of (+)-Adlumine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the phthalideisoquinoline alkaloid, (+)-Adlumine. The following sections detail its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering valuable data for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring phthalideisoquinoline alkaloid found in various plant species, notably within the Fumaria genus. Alkaloids of this class are known for their diverse biological activities, making them subjects of interest for pharmacological research. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such compounds, ensuring the reliability of subsequent biological and medicinal studies.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide presents a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for assigning the specific protons and carbons within the this compound structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.85s
H-46.72s
H-52.60-2.80m
H-63.05-3.20m
H-84.08d3.8
H-1'5.55d3.8
H-4'6.98d8.2
H-5'6.90d8.2
N-CH₃2.54s
2,3-OCH₂O-5.92, 5.90d, d1.4
6',7'-OCH₂O-6.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1108.5
C-1a128.9
C-2146.8
C-3146.5
C-4109.8
C-4a125.4
C-528.7
C-650.2
C-853.8
C-8a127.2
C-1'70.1
C-2'129.5
C-3'168.2
C-4'118.2
C-5'119.8
C-6'148.1
C-7'147.5
C-8'122.3
N-CH₃43.5
2,3-OCH₂O-101.1
6',7'-OCH₂O-101.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₁NO₆
Molecular Weight383.39 g/mol
Ionization ModeElectron Ionization (EI)
Key Fragment Ions (m/z)383 [M]⁺, 206, 190, 178

The mass spectrum of Adlumine typically shows a prominent molecular ion peak at m/z 383, corresponding to its molecular weight. Characteristic fragment ions at m/z 206 and 178 are indicative of the isoquinoline and phthalide moieties, respectively, which arise from the cleavage of the C8-C1' bond, a typical fragmentation pathway for phthalideisoquinoline alkaloids.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1760γ-Lactone (C=O stretch)
~1600, 1480Aromatic C=C stretch
~1250, 1040C-O stretch (ether and methylenedioxy)
~2900-2800C-H stretch (aliphatic)

The IR spectrum of this compound is characterized by a strong absorption band around 1760 cm⁻¹, which is indicative of the γ-lactone carbonyl group in the phthalide ring. Bands corresponding to aromatic C=C stretching and C-O stretching of the ether and methylenedioxy groups are also prominent.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, providing single lines for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), aiding in the complete structural assignment.

Mass Spectrometry (GC-MS)

A study by Suau et al. (2002) utilized Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of alkaloids in Fumaria species.

  • Sample Preparation: An alkaloid extract is prepared from the plant material.

  • Gas Chromatography: The extract is injected into a GC equipped with a capillary column (e.g., HP-1). The oven temperature is programmed to separate the different alkaloids based on their volatility and interaction with the stationary phase.

  • Mass Spectrometry: As the compounds elute from the GC column, they are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Experimental Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of a natural product like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_elucidation Structure Elucidation Extraction Plant Material (e.g., Fumaria sp.) Isolation Isolation of This compound Extraction->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (EI-MS) Isolation->MS IR Infrared Spectroscopy (FTIR) Isolation->IR NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data MS Spectral Data (Molecular Ion, Fragments) MS->MS_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data Structure Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the analysis of this compound. The presented information is intended to be a valuable resource for researchers working on the isolation, identification, and biological evaluation of this and related natural products.

In Silico Molecular Docking Studies of Protoberberine Alkaloids as Acetylcholinesterase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking methodologies applied to protoberberine alkaloids, with a specific focus on their potential as acetylcholinesterase (AChE) inhibitors. While direct, comprehensive studies on (+)-Adlumine are limited, this document leverages detailed research on structurally and functionally similar alkaloids, namely (+)-thalictricavine and (+)-canadine, to illustrate the core principles and experimental workflows. The data and protocols presented herein are synthesized from published research to serve as a practical guide for professionals in drug discovery and development.

Introduction: The Rationale for Targeting Acetylcholinesterase

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1] Therefore, inhibiting AChE can increase the levels of ACh, offering a therapeutic strategy for managing the symptoms of AD.[2] Natural alkaloids, including those from the protoberberine class, have emerged as a promising source of novel AChE inhibitors.[3] In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of small molecules with a protein target, thereby accelerating the drug discovery process.[4]

Experimental Protocols: Molecular Docking of Protoberberine Alkaloids with Human Acetylcholinesterase (hAChE)

The following protocols are based on methodologies reported for the molecular docking of (+)-thalictricavine and (+)-canadine with human acetylcholinesterase (hAChE).[1]

2.1. Protein Preparation

  • Retrieval of Protein Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is obtained from the Protein Data Bank (PDB). A commonly used structure is one complexed with a known inhibitor, which helps in defining the active site.

  • Preparation for Docking: The protein structure is prepared using molecular modeling software (e.g., AutoDock Tools). This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges (e.g., Kollman charges) to the protein atoms.[5]

2.2. Ligand Preparation

  • Ligand Structure Generation: The 2D structures of the protoberberine alkaloids, such as (+)-thalictricavine and (+)-canadine, are drawn using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

2.3. Molecular Docking Simulation

  • Grid Box Generation: A grid box is defined around the active site of hAChE. The dimensions and center of the grid are set to encompass the entire binding pocket, which includes the catalytic active site (CAS) and the peripheral anionic site (PAS).[6]

  • Docking Algorithm: A docking program such as AutoDock Vina is employed to perform the molecular docking simulations. The software uses a Lamarckian genetic algorithm to explore various conformations of the ligand within the defined grid box and predicts the best binding poses based on a scoring function.

  • Analysis of Docking Results: The output of the docking simulation provides the binding energy (in kcal/mol) for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable. Further analysis involves visualizing the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of (+)-thalictricavine and (+)-canadine against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[1]

CompoundTarget EnzymeIC50 (µM)Inhibition Type (vs hAChE)
(+)-Thalictricavine hAChE0.38 ± 0.05Competitive
hBChE> 100-
(+)-Canadine hAChE0.70 ± 0.07Competitive
hBChE> 100-

Table 1: In vitro cholinesterase inhibitory activity of (+)-thalictricavine and (+)-canadine.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) ProtPrep Protein Preparation (Add H, Assign Charges) PDB->ProtPrep Ligand Ligand Structure (2D/3D) LigPrep Ligand Preparation (Energy Minimization) Ligand->LigPrep Grid Grid Box Generation ProtPrep->Grid LigPrep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results Binding Energy & Interaction Analysis Docking->Results

Figure 1. A generalized workflow for molecular docking studies.

4.2. Cholinergic Neurotransmission and AChE Inhibition

The diagram below depicts the role of acetylcholinesterase in cholinergic neurotransmission and the mechanism of its inhibition.

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound Analog (e.g., Thalictricavine) Inhibitor->AChE Inhibition

Figure 2. Mechanism of AChE inhibition in the cholinergic synapse.

Binding Mode and Interaction Analysis

Molecular docking studies of (+)-thalictricavine and (+)-canadine with hAChE revealed that these alkaloids likely bind within the active site gorge of the enzyme.[1] The competitive nature of their inhibition suggests that they occupy the same sub-site as the natural substrate, acetylcholine.[1] Key interactions that stabilize the ligand-protein complex typically include:

  • π-π Stacking: Interactions between the aromatic rings of the isoquinoline scaffold and aromatic residues in the active site, such as Tryptophan (Trp) and Tyrosine (Tyr).

  • Hydrogen Bonding: Formation of hydrogen bonds between polar groups on the alkaloid and amino acid residues in the active site.

  • Hydrophobic Interactions: Van der Waals forces between the non-polar regions of the ligand and hydrophobic residues lining the active site gorge.

The specific amino acid residues involved in these interactions can be identified through detailed analysis of the docked poses.

Conclusion and Future Directions

The in silico molecular docking studies of protoberberine alkaloids like (+)-thalictricavine and (+)-canadine strongly suggest their potential as selective inhibitors of acetylcholinesterase. Their competitive inhibition mechanism and predicted binding modes provide a solid foundation for the rational design of more potent and selective inhibitors for the therapeutic management of Alzheimer's disease. While these findings serve as a valuable proxy, dedicated in silico and in vitro studies on this compound are warranted to fully elucidate its specific interactions and therapeutic potential. Future research should focus on synthesizing derivatives of these alkaloids to optimize their binding affinity, selectivity, and pharmacokinetic properties, including their ability to cross the blood-brain barrier.

References

Toxicological Profile and Safety Assessment of (+)-Adlumine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for (+)-Adlumine. This document provides a comprehensive overview based on the toxicological profiles of related isoquinoline alkaloids and extracts from plant species known to contain this compound, primarily from the Fumaria and Corydalis genera. The absence of specific data for this compound is explicitly noted, and the provided experimental protocols represent standardized methods for assessing the safety of a novel chemical entity.

Introduction

This compound is a phthalideisoquinoline alkaloid found in various plant species, notably within the Fumaria and Corydalis genera of the Papaveraceae family. These plants have a history of use in traditional medicine.[1] However, a comprehensive toxicological profile and safety assessment of isolated this compound is not well-established in publicly available literature. This guide aims to provide a framework for the toxicological evaluation of this compound, drawing upon data from related compounds and outlining standard experimental protocols for a thorough safety assessment.

Chemical Structure of this compound:

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

General Toxicology of Related Alkaloids and Plant Extracts

Alkaloids from Fumaria and Corydalis species are known to possess a range of biological activities.[1][2] However, these compounds can also exert toxic effects.[3]

An acute toxicity study on the total alkaloid extract of Fumaria officinalis administered to mice classified the alkaloids as "slightly toxic".[3] Signs of toxicity observed at doses of 970, 1290, and 2000 mg/kg included loss of balance, muscle contractions, vomiting, coma, and in some cases, death.[3] It is important to note that these effects are due to a mixture of alkaloids, and the specific contribution of this compound to this toxicity is unknown.

Overdosing with tetrahydropalmatine, another isoquinoline alkaloid found in Corydalis, has been associated with depression of neurological, respiratory, and cardiac functions, as well as chronic hepatitis with regular use.[4] The harmful effects of alkaloids can range from reduced activity and muscle tremors to organ damage, cytotoxicity, and cardiovascular and neuronal disorders.[3]

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50, no-observed-adverse-effect level (NOAEL), and acceptable daily intake (ADI), are not available in the reviewed literature. The following tables are presented to highlight these data gaps and to serve as a template for future studies.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)ObservationsReference
MouseOralData Not Available--
RatOralData Not Available--
MouseIntraperitonealData Not Available--
RatIntraperitonealData Not Available--

Table 2: Genotoxicity Data for this compound

AssayTest SystemConcentration/Dose RangeMetabolic Activation (S9)ResultReference
Ames TestS. typhimurium / E. coliData Not AvailableWith and WithoutData Not Available-
Micronucleus TestMammalian ErythrocytesData Not AvailableN/AData Not Available-
Chromosomal AberrationMammalian CellsData Not AvailableWith and WithoutData Not Available-

Table 3: Repeated-Dose and Carcinogenicity Data for this compound

Study TypeSpeciesRouteDose LevelsDurationKey FindingsReference
Sub-acute ToxicityRatOralData Not Available28-dayData Not Available-
Sub-chronic ToxicityRatOralData Not Available90-dayData Not Available-
Chronic Toxicity/CarcinogenicityRat/MouseOralData Not Available18-24 monthsData Not Available-

Table 4: ADME Profile of this compound

ParameterMethodResultReference
Absorption
Permeability (e.g., Caco-2)In vitroData Not Available-
BioavailabilityIn vivoData Not Available-
Distribution
Plasma Protein BindingIn vitroData Not Available-
Blood-to-Plasma RatioIn vitroData Not Available-
Metabolism
Metabolic Stability (Microsomes/Hepatocytes)In vitroData Not Available-
Major Metabolizing EnzymesIn vitroData Not Available-
Excretion
Major Routes of ExcretionIn vivoData Not Available-

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be necessary for a comprehensive safety assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[5][6][7][8][9]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.

Experimental Protocol:

  • Test Animals: Healthy, young adult rodents (rats or mice) of a single sex are used. Females are generally preferred.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration. The vehicle should be non-toxic (e.g., water, saline, or corn oil).

  • Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

  • Procedure:

    • A starting dose of 300 mg/kg is typically used.

    • Three animals are dosed.

    • If mortality occurs in two or three animals, the test is repeated at a lower dose (e.g., 50 mg/kg).

    • If no or one animal dies, the test is repeated at a higher dose (e.g., 2000 mg/kg).

    • This stepwise procedure continues until the criteria for classification are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by the test substance.[3][10][11][12][13]

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The test substance is assessed for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

Experimental Protocol:

  • Tester Strains: A set of at least five strains is recommended, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent.

  • Procedure (Plate Incorporation Method):

    • The test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[14][15][16][17][18]

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in immature erythrocytes.

Experimental Protocol:

  • Test Animals: Typically, mice or rats are used.

  • Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Dose Selection: At least three dose levels are tested, up to a maximum of 2000 mg/kg.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Smears are prepared and stained.

    • At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.

    • The ratio of immature to mature erythrocytes is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: The number of micronucleated immature erythrocytes is recorded. A positive result is a dose-related increase in the frequency of micronucleated cells.

Carcinogenicity Studies (OECD 451)

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to the test substance.[1][19][20][21][22]

Principle: The test substance is administered daily to groups of animals for most of their lifespan.

Experimental Protocol:

  • Test Animals: Rats or mice are commonly used. Both sexes are required.

  • Group Size: At least 50 animals of each sex per dose group.

  • Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

  • Administration: The substance is typically administered orally, often mixed in the diet, for 18-24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically and microscopically for neoplastic and non-neoplastic changes.

In Vitro ADME Assays

A battery of in vitro assays is crucial to predict the pharmacokinetic properties of a compound.[4][23][24][25][26]

  • Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer.

  • Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption of orally administered drugs.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.

  • CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.

Potential Signaling Pathways

Isoquinoline alkaloids are known to interact with various cellular signaling pathways, which may underlie both their therapeutic and toxic effects.[2][27][28][29] While the specific pathways affected by this compound have not been elucidated, related alkaloids have been shown to modulate pathways involved in inflammation, cell survival, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of the inflammatory response. Some isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, leading to anti-inflammatory effects.[2]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Certain isoquinoline alkaloids can modulate MAPK signaling.[28][29]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial signaling pathway for cell survival, growth, and proliferation. Some isoquinoline alkaloids can influence the activity of this pathway.[27][29]

Visualizations

Experimental Workflows

experimental_workflow_acute_toxicity cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_end Endpoint A Animal Acclimatization C Single Oral Gavage A->C B Dose Preparation B->C D Clinical Signs C->D E Body Weight C->E F Mortality C->F G Gross Necropsy D->G E->G F->G

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

experimental_workflow_ames_test cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation cluster_res Results A Bacterial Strains D Mix Bacteria, Compound, S9/Buffer A->D B Test Compound Dilutions B->D C S9 Mix Preparation C->D E Add to Top Agar D->E F Pour on Minimal Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathways

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Alkaloid Isoquinoline Alkaloid (e.g., this compound) Alkaloid->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene

Caption: Potential Inhibition of the NF-κB Signaling Pathway by Isoquinoline Alkaloids.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized. Based on the available data for related isoquinoline alkaloids and plant extracts from Fumaria and Corydalis species, there is a potential for toxicity, particularly at higher doses. However, without specific studies on this compound, a definitive safety assessment cannot be made.

To adequately characterize the toxicological profile of this compound, a comprehensive battery of tests is required, following standardized guidelines such as those provided by the OECD. This should include studies on acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and a full ADME profile. Understanding the specific molecular targets and effects on key signaling pathways will also be crucial in elucidating its mechanism of action and potential toxicity. Such data are essential for any future consideration of this compound in a pharmaceutical or clinical context.

References

Methodological & Application

Application Note: Quantification of (+)-Adlumine in Plant Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (+)-Adlumine in plant extracts, particularly from species of the Fumaria genus. The described protocol provides a reliable and reproducible approach for the quality control and standardization of herbal raw materials and finished products containing this isoquinoline alkaloid.

Introduction

This compound is a phthalideisoquinoline alkaloid found in various plant species, notably within the Fumaria genus, which has been traditionally used in herbal medicine. The pharmacological interest in Fumaria species necessitates accurate and precise analytical methods for the quantification of its bioactive constituents. This document presents a detailed HPLC-UV method, including sample preparation, chromatographic conditions, and comprehensive validation parameters, to ensure reliable quantification of this compound for research, development, and quality control purposes.

Experimental

Instrumentation and Reagents

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Deionized water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 15% B; 5-25 min, 15-40% B; 25-30 min, 40-60% B; 30-35 min, 60-15% B; 35-40 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Protocols

1. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation from Plant Material

  • Drying and Grinding: Dry the plant material (e.g., aerial parts of Fumaria species) at 40-60°C to a constant weight and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes.

  • Centrifugation and Filtration: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Specificity No interference from endogenous plant matrix components at the retention time of this compound.

Data Presentation

The quantitative data for the validation of the HPLC-UV method for this compound is summarized in the tables below.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
20305.1
40610.3
50762.9

Table 4: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)Precision (RSD, %)
54.95 ± 0.0799.01.41
2020.24 ± 0.21101.21.04
4039.40 ± 0.5598.51.40

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing and Quantification plant_material Plant Material (e.g., Fumaria sp.) drying Drying (40-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction centrifugation Centrifugation (4000 rpm) extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_injection Inject Sample into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 285 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calibration_curve Calibration Curve from Standards peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Validation_Process cluster_validation_params Validation Parameters method_development HPLC Method Development method_validation Method Validation (ICH Guidelines) method_development->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound in plant extracts. The validation data demonstrates that this method is suitable for routine quality control of raw materials and finished herbal products containing Fumaria species.

Application Note & Protocol: Enantioselective Synthesis of (+)-Adlumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (+)-Adlumine, a phthalideisoquinoline alkaloid. The synthetic strategy is centered on two key transformations: the asymmetric synthesis of a chiral tetrahydroisoquinoline intermediate and its subsequent coupling with a phthalide moiety. This protocol outlines a plausible and well-precedented route, offering detailed experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in the synthesis of this and structurally related natural products.

Introduction

This compound is a member of the phthalideisoquinoline class of alkaloids, which exhibit a range of interesting biological activities. The development of stereoselective synthetic routes to these complex natural products is of significant interest to the fields of organic synthesis and medicinal chemistry. The core challenge in the synthesis of this compound lies in the stereocontrolled formation of the two contiguous chiral centers. The strategy presented herein addresses this challenge through a convergent approach, beginning with the enantioselective synthesis of the key tetrahydroisoquinoline building block.

Overall Synthetic Strategy

The proposed enantioselective synthesis of this compound is a two-stage process. The first stage involves the asymmetric synthesis of the chiral intermediate, (S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. The second stage is the condensation of this chiral amine with meconin-α-carboxylic acid (opianic acid) to construct the phthalideisoquinoline skeleton of this compound.

G cluster_stage1 Stage 1: Asymmetric Synthesis of Chiral Tetrahydroisoquinoline cluster_stage2 Stage 2: Coupling and Final Product Formation start1 Dopamine Hydrochloride step1 Bischler-Napieralski Reaction start1->step1 int1 3,4-Dihydroisoquinoline Intermediate step1->int1 step2 Asymmetric Hydrogenation int1->step2 prod1 (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline step2->prod1 step3 Coupling Reaction prod1->step3 start2 Opianic Acid start2->step3 prod2 This compound step3->prod2 G cluster_logic Logical Flow of the Synthesis A Formation of Achiral Dihydroisoquinoline B Key Enantioselective Step: Asymmetric Hydrogenation A->B Precursor for C Formation of Chiral Tetrahydroisoquinoline (High e.e.) B->C Establishes Chirality D Coupling with Phthalide Moiety C->D Key Chiral Building Block E Formation of this compound D->E Final Assembly

application of (+)-Adlumine as a pharmacological tool in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the application of (+)-Adlumine as a pharmacological tool in neuroscience has yielded no specific information regarding its use in this field. The scientific literature and available databases do not contain detailed studies, quantitative data, or established experimental protocols for this compound in the context of neuroscience research.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for this compound.

It is important to distinguish This compound from ADLumin , a series of chemiluminescence probes used for imaging amyloid-beta plaques in Alzheimer's disease research. While the names bear some resemblance, they are distinct chemical entities with different applications.

Due to the lack of available data on this compound's pharmacological effects, mechanism of action, and experimental use in neuroscience, the creation of the requested content cannot be fulfilled at this time. Researchers and scientists interested in this compound are encouraged to consult primary chemical suppliers for any available information or to conduct initial exploratory studies to determine its potential pharmacological profile.

Application Note & Protocol: Quantitative Determination of (+)-Adlumine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of (+)-Adlumine, a phthalideisoquinoline alkaloid, in biological samples such as plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic, toxicokinetic, and metabolic studies of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and a workflow diagram are provided to guide researchers in implementing this analytical method.

Introduction

This compound is a naturally occurring phthalideisoquinoline alkaloid found in various plant species. Isoquinoline alkaloids are a large and diverse group of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Many isoquinoline alkaloids are known to interact with various cellular signaling pathways, such as the NF-κB and MAPK pathways. Given the therapeutic potential of this class of compounds, a robust and validated analytical method for the quantification of this compound in biological matrices is crucial for preclinical and clinical development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.

Experimental Protocols

  • This compound analytical standard

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another isoquinoline alkaloid not present in the sample

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human or animal plasma (blank)

  • Dichloromethane or Methyl tert-butyl ether (MTBE) for extraction

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 50 µL of a basifying agent, such as 0.1 M sodium hydroxide, to adjust the sample pH.

  • Add 600 µL of the extraction solvent (e.g., dichloromethane or MTBE).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 minute at 95% B, then return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Precursor Ion (Q1): m/z 384.14 -> Product Ions (Q3): e.g., m/z 192.08, m/z 149.06 Internal Standard: To be determined based on the selected IS.

Note: MRM transitions for this compound are proposed based on its structure (C21H21NO6, MW: 383.4 g/mol ; [M+H]+: 384.14) and known fragmentation patterns of phthalideisoquinoline alkaloids, which often involve cleavage between the isoquinoline and phthalide moieties.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for similar isoquinoline alkaloids.

Table 3: Method Validation Parameters

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Extraction Recovery > 80%
Matrix Effect Minimal and compensated by the internal standard

Table 4: Quality Control (QC) Sample Performance

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC 3< 10%< 10%± 10%
Medium QC 100< 8%< 8%± 8%
High QC 800< 8%< 8%± 8%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Interpretation cluster_signaling Potential Biological Effect BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with Internal Standard (IS) BiologicalSample->SpikeIS LLE Liquid-Liquid Extraction SpikeIS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Biological_Interpretation Biological Interpretation PK_Analysis->Biological_Interpretation Adlumine This compound Biological_Interpretation->Adlumine SignalingPathway Modulation of Signaling Pathway (e.g., NF-κB, MAPK) Adlumine->SignalingPathway CellularResponse Cellular Response (e.g., Anti-inflammatory) SignalingPathway->CellularResponse

Caption: Experimental workflow for the LC-MS/MS quantification of this compound and its potential biological investigation.

Discussion

The described LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. The use of liquid-liquid extraction is a well-established technique for cleaning up complex matrices like plasma and concentrating the analyte of interest. The chromatographic conditions are designed to achieve good separation of this compound from endogenous interferences. The triple quadrupole mass spectrometer operating in MRM mode ensures high selectivity and sensitivity for accurate quantification.

The validation parameters outlined in Table 3 represent the expected performance of a well-developed bioanalytical method and should be confirmed during in-lab validation studies according to regulatory guidelines (e.g., FDA, EMA). The successful application of this method will enable researchers to accurately determine the pharmacokinetic profile of this compound, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a dose-response relationship in efficacy and safety studies. Furthermore, elucidating the concentration of this compound that reaches target tissues can be correlated with its effects on cellular signaling pathways, thereby providing insights into its mechanism of action.

Application Notes and Protocols for High-Throughput Screening of (+)-Adlumine as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (+)-Adlumine in high-throughput screening (HTS) assays targeting acetylcholinesterase (AChE). Detailed protocols for colorimetric and fluorescence-based assays are presented to facilitate the discovery and characterization of novel AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[1][2] High-throughput screening assays are indispensable tools for the efficient identification of novel AChE inhibitors from extensive compound libraries.[1][3][4] this compound has been identified as an inhibitor of acetylcholinesterase, making it a compound of interest for further investigation and a potential candidate for drug development programs targeting neurodegenerative diseases.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors (AChEIs) function by obstructing the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[1] The primary HTS assays for AChE inhibitors are designed to measure the activity of the enzyme in the presence and absence of a potential inhibitor.

High-Throughput Screening Workflow for AChE Inhibitors

A typical HTS workflow for identifying and characterizing AChE inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (including this compound) Primary_Assay Primary HTS Assay (e.g., Colorimetric) Compound_Library->Primary_Assay Identify_Hits Identify Primary Hits Primary_Assay->Identify_Hits Dose_Response Dose-Response Curve Generation Identify_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Secondary_Assay Secondary Assays (e.g., Fluorometric) IC50->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Studies Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound

High-throughput screening workflow for AChE inhibitors.

Experimental Protocols

Two common and robust HTS assays for AChE inhibitors are the colorimetric Ellman's assay and fluorescence-based assays.

Protocol 1: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used, robust, and cost-effective method for screening AChE inhibitors.[1][2]

Principle:

The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound. The rate of TNB formation, which is proportional to AChE activity, can be monitored by measuring the absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.[1][2]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound and other test compounds

  • Positive control (e.g., Donepezil)

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and control compounds in an appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • Assay Protocol:

    • Add 5 µL of the compound solution (or buffer for control wells) to the wells of a 384-well plate.

    • Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at room temperature.

    • To initiate the reaction, add 10 µL of a pre-mixed solution of ATCh and DTNB to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Quantitative Data Summary (Representative):

CompoundIC50 (µM)Assay TypeZ'-factor
This compoundTo be determinedColorimetric> 0.7
Donepezil (Control)0.01 - 0.1Colorimetric> 0.7

Note: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor greater than 0.5 indicates an excellent assay.[1]

Protocol 2: Fluorescence-Based Acetylcholinesterase Inhibition Assay

Fluorescence-based assays often offer higher sensitivity compared to colorimetric methods.

Principle:

This assay utilizes a fluorogenic substrate for AChE, such as Amplite Red. Acetylcholine is first hydrolyzed by AChE to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplite Red substrate to generate a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the AChE activity.

Fluorescence_Assay cluster_0 Enzymatic Reactions Acetylcholine Acetylcholine Choline Choline Acetylcholine->Choline  AChE H2O2 H₂O₂ Choline->H2O2  Choline Oxidase Resorufin Resorufin (Fluorescent) H2O2->Resorufin  HRP Amplite_Red Amplite Red (Non-fluorescent) AChE AChE Choline_Oxidase Choline Oxidase HRP HRP

Principle of the fluorescence-based AChE assay.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylcholine (ACh)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplite Red substrate

  • Assay buffer (e.g., Tris or phosphate buffer, pH 7.4)

  • This compound and other test compounds

  • Positive control (e.g., Donepezil)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, choline oxidase, HRP, and Amplite Red in the assay buffer.

    • Prepare serial dilutions of this compound and control compounds.

  • Assay Protocol:

    • Add 5 µL of the compound solution to the wells of a 384-well black plate.

    • Add 10 µL of the AChE enzyme solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of a reaction mixture containing ACh, choline oxidase, HRP, and Amplite Red to each well to start the reaction.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for resorufin).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration based on the fluorescence signal.

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.

Quantitative Data Summary (Representative):

CompoundIC50 (nM)Assay TypeZ'-factor
This compoundTo be determinedFluorescence> 0.7
Donepezil (Control)1 - 10Fluorescence> 0.7
Conclusion

The provided application notes and protocols describe robust and reliable high-throughput screening methods for the identification and characterization of acetylcholinesterase inhibitors, with a specific focus on evaluating this compound. These assays can be adapted for various throughput requirements and are fundamental tools in the early stages of drug discovery for neurodegenerative diseases and other conditions where the modulation of the cholinergic system is a therapeutic goal.

References

Application Notes and Protocols for the Synthesis of (+)-Adlumine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adlumine is a phthalideisoquinoline alkaloid with a complex tetracyclic structure. While the broader class of isoquinoline alkaloids has been extensively studied, revealing a wide range of biological activities, the specific therapeutic targets and structure-activity relationships (SAR) of this compound remain largely unexplored in publicly available scientific literature. This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel this compound derivatives to elucidate its SAR.

Initial bioinformatic predictions and an analysis of structurally related isoquinoline alkaloids suggest potential modulatory effects on key neurological targets such as GABA-A receptors and calcium channels. Furthermore, a coincidental naming similarity with a synthetic beta-amyloid imaging probe, ADLumin-1, prompted an investigation into its potential as a lead structure for Alzheimer's disease research, although no direct evidence currently supports this hypothesis.

These application notes will, therefore, focus on providing detailed protocols for the synthesis of a focused library of this compound analogs and their subsequent screening against these hypothesized targets. The goal is to generate robust data to build a comprehensive SAR profile, which is crucial for the development of novel therapeutic agents.

Proposed Biological Targets for Screening

Based on the activities of structurally related alkaloids, the following biological targets are proposed for initial screening of this compound and its derivatives:

  • GABA-A Receptors: Many isoquinoline alkaloids are known to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

  • Voltage-Gated Calcium Channels: Several benzylisoquinoline alkaloids have been reported to act as calcium channel blockers, a mechanism relevant to various cardiovascular and neurological conditions.

  • Beta-Amyloid Aggregation: While the initial lead was based on a naming coincidence, the development of novel agents for neurodegenerative diseases is of high importance. Screening for inhibition of beta-amyloid aggregation could uncover unexpected and valuable activity.

Synthetic Strategy for this compound Derivatives

The synthesis of novel this compound derivatives will focus on modifications at key positions of the phthalideisoquinoline scaffold to probe the electronic and steric requirements for biological activity. A general synthetic approach is outlined below, based on established methods for the synthesis of phthalideisoquinoline alkaloids.

General Synthetic Workflow

The synthesis will commence from commercially available or readily accessible starting materials, proceeding through the construction of the core phthalideisoquinoline skeleton, followed by late-stage modifications to generate a diverse library of analogs.

synthetic_workflow A Starting Materials (e.g., Substituted Phenylacetic Acids and Isoquinoline Precursors) B Synthesis of Phthalide Moiety A->B C Synthesis of Tetrahydroisoquinoline Moiety A->C D Coupling of Phthalide and Tetrahydroisoquinoline Moieties B->D C->D E This compound Scaffold D->E F Derivative Synthesis (Modification at R1, R2, R3) E->F G Library of this compound Derivatives F->G

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the this compound Core Scaffold

This protocol outlines a potential route to the core phthalideisoquinoline scaffold, which can be adapted for the synthesis of various derivatives.

  • Preparation of the Phthalide Moiety:

    • Start with a suitably substituted phenylacetic acid.

    • Perform an ortho-lithiation followed by reaction with a suitable electrophile (e.g., DMF) to introduce a formyl group.

    • Subsequent oxidation and cyclization will yield the phthalide ring system.

  • Preparation of the Tetrahydroisoquinoline Moiety:

    • Utilize a Pictet-Spengler reaction between a substituted phenethylamine and a suitable aldehyde to construct the tetrahydroisoquinoline core.

  • Coupling and Final Assembly:

    • Couple the phthalide and tetrahydroisoquinoline moieties through methods such as the condensation of a 3,4-dihydroisoquinolinium salt with a phthalide anion.

    • Stereoselective reduction of the resulting intermediate will yield the desired diastereomer of the this compound scaffold.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the primary screening of the synthesized this compound derivatives against the proposed biological targets.

Protocol 2: Thioflavin T (ThT) Assay for Beta-Amyloid Aggregation Inhibition

This assay is used to monitor the aggregation of beta-amyloid (Aβ) peptides in the presence and absence of test compounds.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide films at -80°C.

  • Assay Setup:

    • On the day of the experiment, reconstitute the Aβ(1-42) film in the assay buffer to a final concentration of 10 µM.

    • Prepare a 20 µM ThT stock solution in the assay buffer.

    • In a 96-well plate, add 50 µL of the Aβ(1-42) solution to each well.

    • Add 2 µL of the test compound (dissolved in DMSO) at various concentrations. For the control, add 2 µL of DMSO.

    • Add 48 µL of the ThT stock solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and ThT only).

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Determine the percentage of inhibition by comparing the fluorescence at the plateau phase for each compound concentration to the control.

    • Calculate the IC50 value for each active compound.

Protocol 3: GABA-A Receptor Binding Assay

This radioligand binding assay measures the ability of test compounds to displace a known radiolabeled ligand from the GABA-A receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding)

  • Binding Buffer (50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspension in binding buffer and recentrifugation three times.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In triplicate, set up assay tubes containing:

      • Total Binding: Membrane preparation and [³H]Muscimol (e.g., 2 nM).

      • Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 10 µM).

      • Test Compound: Membrane preparation, [³H]Muscimol, and varying concentrations of the this compound derivative.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the Ki value for each active compound.

Protocol 4: Intracellular Calcium Imaging Assay

This assay uses a fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration in response to cell depolarization, allowing for the screening of calcium channel blockers.

Materials:

  • A suitable cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y neuroblastoma cells)

  • Fura-2 AM

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium Depolarization Buffer (HBSS with elevated KCl, e.g., 50 mM)

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation:

    • Plate the cells on glass coverslips or in a 96-well black, clear-bottom plate and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM in HBSS).

    • Incubate the cells with the Fura-2 AM solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Measurement:

    • Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add the test compound at the desired concentration and incubate for a specified period.

    • Stimulate the cells by adding the high potassium depolarization buffer.

    • Continuously record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340 nm / 380 nm).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the percentage of inhibition of the depolarization-induced calcium influx for each compound.

    • Calculate the IC50 value for each active compound.

Structure-Activity Relationship (SAR) Logic

The data generated from the biological assays will be used to establish a clear SAR. The following diagram illustrates the logical relationship between structural modifications and the resulting biological activity data, which will guide further optimization of lead compounds.

sar_logic cluster_0 Synthetic Chemistry cluster_1 Biological Screening A This compound Scaffold B Modification of R1 (e.g., size, electronics) A->B C Modification of R2 (e.g., H-bond donors/acceptors) A->C D Modification of R3 (e.g., stereochemistry) A->D E GABA-A Receptor Assay (Ki values) B->E F Calcium Channel Assay (IC50 values) B->F G Aβ Aggregation Assay (IC50 values) B->G C->E C->F C->G D->E D->F D->G H SAR Data Analysis E->H F->H G->H I Lead Optimization H->I

Caption: Logical workflow for establishing structure-activity relationships.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables to facilitate easy comparison of the synthesized derivatives.

Table 1: Hypothetical SAR Data for this compound Derivatives against GABA-A Receptors

CompoundR1R2R3GABA-A Ki (nM)
This compound-OCH3-OCH3HTBD
Derivative 1-OH-OCH3HTBD
Derivative 2-OCH3-OHHTBD
Derivative 3-F-OCH3HTBD
...............

Table 2: Hypothetical SAR Data for this compound Derivatives as Calcium Channel Blockers

CompoundR1R2R3Ca2+ Channel IC50 (µM)
This compound-OCH3-OCH3HTBD
Derivative 1-OH-OCH3HTBD
Derivative 2-OCH3-OHHTBD
Derivative 3-F-OCH3HTBD
...............

Table 3: Hypothetical SAR Data for this compound Derivatives on Beta-Amyloid Aggregation

CompoundR1R2R3Aβ Aggregation IC50 (µM)
This compound-OCH3-OCH3HTBD
Derivative 1-OH-OCH3HTBD
Derivative 2-OCH3-OHHTBD
Derivative 3-F-OCH3HTBD
...............

TBD: To Be Determined

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the systematic investigation of the structure-activity relationships of this compound derivatives. By synthesizing a focused library of analogs and screening them against rationally selected biological targets, researchers can generate valuable data to guide the development of novel and potent therapeutic agents. The detailed experimental procedures and data management guidelines will ensure the generation of high-quality, comparable results, paving the way for future lead optimization and preclinical development.

Application Notes and Protocols for Evaluating the In-Vivo Effects of (+)-Adlumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adlumine is an isoquinoline alkaloid with potential therapeutic properties, including analgesic and anti-inflammatory effects. Due to a lack of extensive in-vivo data specific to this compound, these application notes provide detailed protocols for evaluating its efficacy using established animal models for analogous and structurally related isoquinoline alkaloids, such as protopine and berberine. The provided methodologies for assessing analgesic and anti-inflammatory activities, along with insights into relevant signaling pathways, offer a robust framework for preclinical evaluation of this compound.

Data Presentation: Efficacy of Related Isoquinoline Alkaloids

The following tables summarize quantitative data from in-vivo studies on protopine and berberine, which can serve as a reference for designing and evaluating studies on this compound.

Table 1: Anti-Inflammatory Effects of Protopine in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Protopine Alkaloids2.546 hoursSignificant Reduction[1][2]
Protopine Alkaloids5.086 hoursSignificant Reduction[1][2]
Protopine503 hours~50%[3]
Aspirin (Control)1503 hours~33%[3]

*Specific percentage of inhibition was not provided, but a statistically significant reduction was reported.

Table 2: Analgesic Effects of Protopine in Mice

Animal ModelTreatmentDose (mg/kg, s.c.)ObservationResultReference
Tail-pinch testProtopine10-40Analgesic effectConfirmed[4]
Hot-plate testProtopine10-40Analgesic effectConfirmed[4]

Table 3: Anti-Inflammatory Effects of Berberine in Various Animal Models

Animal ModelSpeciesBerberine DoseKey FindingsReference
DSS-Induced ColitisRatNot specifiedReduced clinical symptoms, downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5]
Carrageenan-Induced InflammationRat25, 75, 125 mg/kgDose-dependent reduction in inflammation.[6]
CFA-Induced Inflammatory PainMouse50 mg/kgReversed chronic inflammatory pain and comorbid depression.[7]
Experimental Autoimmune EncephalomyelitisMouse10, 30 mg/kgReduced clinical scores and pro-inflammatory cytokines (IFN-γ, TNF-α, IL-17).[8][9]

Experimental Protocols

Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Diclofenac sodium (10 mg/kg) or Indomethacin (5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)

    • Positive Control

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, this compound, or positive control.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10][11][12]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Rats (1 week) fast Fast Overnight acclimatize->fast group Group Allocation fast->group initial_pv Measure Initial Paw Volume group->initial_pv administer Administer this compound / Control initial_pv->administer induce Induce Edema (Carrageenan Injection) administer->induce 30-60 min measure_pv Measure Paw Volume (1-5 hours) induce->measure_pv calculate Calculate % Inhibition measure_pv->calculate G cluster_phases Observation Phases acclimatize Acclimatize Mice administer Administer this compound / Control acclimatize->administer inject Inject Formalin administer->inject 30-60 min observe Observe and Record Licking/Biting Time inject->observe phase1 Phase 1 (0-5 min) observe->phase1 phase2 Phase 2 (15-30 min) observe->phase2 G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Adlumine This compound Adlumine->IKK inhibits Adlumine->NFkB inhibits translocation G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes activates transcription Adlumine This compound Adlumine->MAPK inhibits phosphorylation

References

Application Notes and Protocols for Radiolabeling (+)-Adlumine for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adlumine is a phthalideisoquinoline alkaloid with a complex polycyclic structure. To investigate its pharmacokinetic properties, mechanism of action, and target engagement, radiolabeling is an indispensable tool.[][2][3] This document provides detailed application notes and protocols for the radiolabeling of this compound with tritium (³H) and carbon-14 (¹⁴C), two of the most commonly used isotopes in drug discovery and development.[] These radiolabeled versions of this compound can serve as tracers in various biological assays, including in vitro and in vivo binding studies, metabolic profiling, and autoradiography.

The choice between tritium and carbon-14 labeling depends on the specific experimental needs. Tritium labeling often offers higher specific activity, which is advantageous for receptor binding studies where the target is present in low concentrations.[4] Carbon-14, on the other hand, provides a metabolically more stable label and is often preferred for metabolic and pharmacokinetic studies due to the lower risk of isotope exchange.[5]

Structural Considerations for Radiolabeling this compound

The chemical structure of this compound features several potential sites for radiolabeling. The ideal position for introducing a radioisotope should be metabolically stable and should not interfere with the molecule's biological activity. Based on its structure, key positions for labeling include the methylenedioxy groups, the N-methyl group, and aromatic rings.

Radiolabeling Strategies for this compound

Several established methods can be adapted for the radiolabeling of this compound. The selection of a specific strategy will depend on the desired isotope, specific activity, and the availability of suitable precursors.

Table 1: Comparison of Radiolabeling Strategies for this compound

StrategyIsotopePrecursor/ReagentKey AdvantagesKey Considerations
Catalytic Tritium Gas (³H₂) Exchange³HThis compoundDirect labeling of the parent molecule.Non-specific labeling, potential for multiple labeled species.[6]
Reduction of a Precursor³HA suitable precursor with a reducible functional group (e.g., ketone, ester)Site-specific labeling with high specific activity.Requires synthesis of a specific precursor.
Methylation with a Labeled Methyl Source³H or ¹⁴C[³H]-Methyl iodide or [¹⁴C]-Methyl iodideHigh specific activity, late-stage labeling.Requires a demethylated precursor (nor-Adlumine).
Synthesis from a Labeled Precursor¹⁴CA ¹⁴C-labeled building block (e.g., [¹⁴C]formaldehyde)Metabolically stable, site-specific label.[5][7]Requires a multi-step synthesis.[7]

Experimental Protocols

Protocol 1: Tritiation of this compound via Catalytic Hydrogen-Tritium Exchange

This protocol describes a general method for the non-specific labeling of this compound with tritium gas.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Filtration apparatus

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel suitable for handling tritium gas.

  • Add the Pd/C catalyst to the solution.

  • Connect the reaction vessel to a tritium manifold.

  • Evacuate the vessel and backfill with tritium gas to the desired pressure.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The reaction time will influence the specific activity.

  • After the reaction, carefully remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude [³H]-(+)-Adlumine using preparative HPLC to separate the labeled product from any radiolabeled impurities and unlabeled starting material.

  • Determine the specific activity and radiochemical purity of the final product using liquid scintillation counting and analytical HPLC.

Protocol 2: Synthesis of [N-¹⁴CH₃]-(+)-Adlumine

This protocol outlines the synthesis of this compound labeled with carbon-14 at the N-methyl position, starting from its demethylated precursor.

Materials:

  • nor-Adlumine (demethylated precursor)

  • [¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies

  • HPLC system for purification

Procedure:

  • Dissolve nor-Adlumine in the chosen anhydrous solvent in a reaction vessel.

  • Add the base to the solution and stir.

  • Introduce [¹⁴C]-Methyl iodide to the reaction mixture. The reaction should be performed in a well-ventilated fume hood suitable for handling volatile radioactive compounds.[5]

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 50°C) and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude [N-¹⁴CH₃]-(+)-Adlumine using column chromatography followed by preparative HPLC to achieve high radiochemical purity.

  • Characterize the final product and determine its specific activity.

Application in Binding Studies: Radioligand Binding Assay Protocol

Radiolabeled this compound can be used as a radioligand to study its binding to a specific target (e.g., a receptor, enzyme, or protein aggregate). The following is a general protocol for a competitive radioligand binding assay.

Materials:

  • [³H]-(+)-Adlumine or [¹⁴C]-(+)-Adlumine (radioligand)

  • Unlabeled this compound (competitor)

  • Biological sample containing the target of interest (e.g., cell membranes, purified protein)

  • Assay buffer

  • 96-well filter plates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add radioligand and assay buffer.

    • Non-specific Binding: Add radioligand, a high concentration of unlabeled this compound, and assay buffer.

    • Competitive Binding: Add radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Add the biological sample to all wells to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Punch out the filters from the plate and place them in scintillation vials. Add liquid scintillation cocktail and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (inhibitory concentration 50%) from the competition curve.

    • Calculate the equilibrium dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the unlabeled compound using appropriate pharmacological models (e.g., Cheng-Prusoff equation).

Table 2: Example Data from a Competitive Binding Assay

[Unlabeled this compound] (M)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)% Specific Binding
015000100014000100
1.00E-101450010001350096.4
1.00E-091200010001100078.6
1.00E-0875001000650046.4
1.00E-0725001000150010.7
1.00E-06120010002001.4
1.00E-0510501000500.4

Visualizations

Radiolabeling_Workflow cluster_synthesis Radiolabeling this compound cluster_purification Purification and Analysis Adlumine This compound Radiolabeling Radiolabeling Reaction (e.g., Tritiation, Methylation) Adlumine->Radiolabeling Direct Labeling Precursor Precursor (e.g., nor-Adlumine) Precursor->Radiolabeling Precursor-based Labeling Crude_Product Crude Radiolabeled This compound Radiolabeling->Crude_Product Purification Purification (HPLC) Crude_Product->Purification Pure_Product Pure Radiolabeled This compound Purification->Pure_Product Analysis Analysis (Specific Activity, Purity) Pure_Product->Analysis Final_Product Characterized Radioligand Analysis->Final_Product Binding_Assay Binding Studies Final_Product->Binding_Assay Used in

Caption: Workflow for the radiolabeling and application of this compound.

Binding_Assay_Logic cluster_assay Competitive Radioligand Binding Assay cluster_analysis Data Analysis Radioligand Radiolabeled This compound Incubation Incubation Radioligand->Incubation Target Biological Target (e.g., Receptor) Target->Incubation Competitor Unlabeled This compound Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Radioactivity Separation->Detection Raw_Data Raw Data (DPM) Detection->Raw_Data Competition_Curve Competition Curve (% Binding vs. [Competitor]) Raw_Data->Competition_Curve Parameters Binding Parameters (IC50, Ki, Kd) Competition_Curve->Parameters

Caption: Logical flow of a competitive radioligand binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Adlumine Yield from Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of (+)-Adlumine from natural product extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to enhance yield and purity.

IssuePotential Cause(s)Recommended Solutions
Low Yield of Crude Alkaloid Extract Improper Plant Material: Incorrect plant species, harvesting at the wrong season, or improper drying and storage can lead to low initial concentrations of this compound.- Verification: Ensure correct botanical identification of the plant material (Fumaria species are common sources).- Harvesting Time: Harvest during the appropriate season when alkaloid content is highest.- Drying and Storage: Shade-dry the plant material to prevent degradation of thermolabile compounds. Store in a cool, dark, and dry place.
Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting this compound.- Solvent Selection: Use a moderately polar solvent like methanol or ethanol for initial extraction, as they can extract both the free base and salt forms of alkaloids. - Solvent Mixtures: Experiment with solvent mixtures (e.g., methanol-chloroform) to optimize polarity.
Suboptimal Extraction pH: The pH of the extraction medium can significantly affect the solubility and stability of alkaloids.- Acid-Base Extraction: Employ an acid-base extraction method. Initially, extract with an acidified solvent (e.g., methanol with 1% HCl) to convert alkaloids to their salt form, which is soluble in the hydroalcoholic medium. Subsequently, basify the aqueous extract to precipitate the free alkaloid for extraction with an organic solvent.[1]
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction may not be sufficient for complete extraction.- Optimization: Empirically determine the optimal extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation.[1] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency at lower temperatures and shorter times.
High Levels of Impurities in Crude Extract Co-extraction of Non-alkaloidal Compounds: Pigments, fats, waxes, and other secondary metabolites are often co-extracted with the desired alkaloids.- Defatting: Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main alkaloid extraction. - Liquid-Liquid Partitioning: After the initial extraction and acidification, wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities.
Presence of Emulsions during Liquid-Liquid Extraction: Formation of stable emulsions can lead to poor separation and loss of product.- Technique: Use gentle, swirling motions for mixing instead of vigorous shaking. - Additives: Addition of a small amount of brine (saturated NaCl solution) can help to break emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation.
Low Recovery After Chromatographic Purification Irreversible Adsorption on Stationary Phase: this compound, being a basic compound, can strongly and sometimes irreversibly adsorb to acidic silica gel.- Stationary Phase Deactivation: Use deactivated silica gel (e.g., by adding a small percentage of water or triethylamine to the mobile phase) to reduce strong interactions. - Alternative Adsorbents: Consider using neutral or basic alumina as the stationary phase.[2]
Inappropriate Mobile Phase: The polarity and pH of the mobile phase may not be suitable for eluting the compound of interest.- Solvent System Optimization: Systematically vary the polarity of the mobile phase. A common system for alkaloid separation is a mixture of chloroform and methanol, with the polarity increased by gradually adding more methanol. The addition of a small amount of a base like ammonia or triethylamine to the mobile phase can improve peak shape and recovery.
Compound Degradation on the Column: Some alkaloids can degrade on acidic stationary phases.- Minimize Contact Time: Perform the chromatography as quickly as possible. - Use Deactivated Stationary Phase: As mentioned above, use deactivated silica or an alternative adsorbent.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for extracting this compound?

A1: this compound is a phthalideisoquinoline alkaloid commonly found in plants of the Fumariaceae and Papaveraceae families. Species of the genus Fumaria, such as Fumaria parviflora and Fumaria vaillantii, are known to be good sources.

Q2: What is the general principle behind the acid-base extraction of alkaloids like this compound?

A2: The principle of acid-base extraction relies on the basic nature of alkaloids. In an acidic medium, alkaloids form salts that are typically soluble in water or hydroalcoholic solutions. In a basic medium, these salts are converted back to the free base form, which is generally more soluble in organic solvents. This differential solubility allows for the separation of alkaloids from neutral and acidic impurities.[3]

Q3: How can I monitor the progress of the extraction and purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the presence of this compound in your extracts and fractions. Use a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

Q4: What yield of this compound can I realistically expect?

Q5: Are there any advanced techniques that can improve the extraction yield?

A5: Yes, modern extraction techniques can significantly improve efficiency. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance solvent penetration into the plant matrix, reduce extraction time, and lower solvent consumption, often leading to higher yields. Supercritical Fluid Extraction (SFE) with carbon dioxide is another green and efficient technology for natural product extraction.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound from Fumaria Species

This protocol is a generalized procedure based on common methods for isoquinoline alkaloid extraction. Optimization of specific parameters may be required for your particular plant material and laboratory setup.

1. Plant Material Preparation:

  • Air-dry the whole plant material of the Fumaria species in the shade.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Macerate 100 g of the powdered plant material in 500 mL of methanol containing 1% hydrochloric acid (HCl) for 24 hours with occasional stirring.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh acidified methanol.

  • Combine all the filtrates.

3. Solvent Evaporation and Acid-Base Partitioning:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until most of the methanol has been removed.

  • Dilute the remaining aqueous residue with 200 mL of 2% HCl.

  • Wash the acidic aqueous solution three times with 100 mL of diethyl ether to remove non-polar impurities. Discard the ether layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated ammonium hydroxide solution. This will precipitate the free alkaloid bases.

  • Extract the basified aqueous solution three times with 150 mL of chloroform.

  • Combine the chloroform layers.

4. Drying and Concentration:

  • Dry the combined chloroform extract over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

5. Purification by Column Chromatography:

  • Prepare a silica gel column (deactivated with 10% water or with triethylamine added to the eluent) in a suitable non-polar solvent like chloroform.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

  • Collect fractions and monitor them by TLC using a suitable mobile phase and visualization with UV light and Dragendorff's reagent.

  • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material maceration Maceration with Acidified Methanol plant_material->maceration filtration Filtration maceration->filtration plant_residue Plant Residue filtration->plant_residue Repeat x2 filtrate Combined Filtrate filtration->filtrate concentration Solvent Evaporation filtrate->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_adlumine This compound chromatography->pure_adlumine

Caption: Experimental workflow for the extraction and purification of this compound.

Biosynthetic_Pathway tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde tyrosine->hydroxyphenylacetaldehyde norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine hydroxyphenylacetaldehyde->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline Multiple Steps scoulerine (S)-Scoulerine reticuline->scoulerine BBE stylopine (S)-Stylopine scoulerine->stylopine Multiple Steps n_methylstylopine (S)-cis-N-Methylstylopine stylopine->n_methylstylopine protopine Protopine n_methylstylopine->protopine phthalideisoquinoline Phthalideisoquinoline Alkaloids (e.g., this compound) protopine->phthalideisoquinoline Further Enzymatic Steps

References

Technical Support Center: Overcoming Poor Solubility of (+)-Adlumine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of the chemiluminescent probe (+)-Adlumine (also referred to as ADLumin-5 in some literature) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemiluminescent probe used for the detection and imaging of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][2] Upon binding to Aβ aggregates, its chemiluminescence is significantly enhanced, making it a valuable tool for in vitro and in vivo studies of Alzheimer's disease pathology.[3][4]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?

A2: This is a common issue with compounds that have low aqueous solubility. The organic solvent used to prepare your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may not be soluble in the final mixed-solvent system, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and similar compounds for biological assays.[5] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% anhydrous DMSO.

Q4: How can I minimize precipitation when diluting my this compound stock solution?

A4: Several strategies can be employed:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.

  • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer to avoid localized high concentrations that can trigger precipitation.

  • pH Adjustment: The solubility of this compound is pH-dependent.[1][2] Adjusting the pH of your buffer may improve its solubility.

  • Use of Co-solvents or Solubilizing Agents: Incorporating a small percentage of a water-miscible organic co-solvent or a solubilizing agent like cyclodextrin in your final buffer can help maintain the compound's solubility.

Q5: What is the pKa of this compound and how does pH affect its properties?

A5: The pKa of this compound (ADLumin-5) has been determined to be 7.56.[1][2] Its chemiluminescence intensity is pH-dependent, with strong chemiluminescence observed in acidic conditions (pH 2-5).[1][2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.1. Prepare a higher concentration stock solution in DMSO to minimize the final volume of organic solvent added. 2. Perform a step-wise dilution with vigorous mixing. 3. Consider adjusting the pH of your experimental buffer. Given the pKa of 7.56, solubility may be improved in slightly acidic conditions.[1][2] 4. Incorporate a solubilizing agent such as a low percentage of a water-miscible co-solvent (e.g., ethanol) or cyclodextrin in your final assay buffer.
High background chemiluminescence Autoluminescence of this compound.1. Optimize the concentration of this compound used in your assay to find the best signal-to-noise ratio. 2. Ensure your buffer components are not contributing to non-specific signal generation.
Low signal enhancement upon binding to Aβ aggregates Suboptimal experimental conditions.1. Verify the pH of your buffer. The binding affinity and chemiluminescence can be pH-dependent.[1][2] 2. Confirm the aggregation state of your Aβ preparation. This compound binds to Aβ aggregates.[1][2] 3. Ensure the final concentration of this compound is appropriate for detecting the amount of Aβ aggregates in your sample.
Inconsistent results between experiments Variability in compound concentration due to partial precipitation.1. Visually inspect your diluted solutions for any signs of precipitation before each experiment. 2. Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. 3. Consider performing a solubility assessment of this compound in your specific experimental buffer to determine its maximum soluble concentration.

Quantitative Data Summary

ParameterValueReference
pKa 7.56[1][2]
Binding Affinity (Kd) to Aβ40 aggregates 2.1 µM[1][2]
Binding Affinity (Kd) to Aβ42 aggregates 1.0 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% anhydrous dimethyl sulfoxide (DMSO) to achieve a stock concentration of 1-10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: In Vitro Amyloid-β Binding Assay

  • Preparation of Aβ Aggregates: Prepare Aβ aggregates according to your established laboratory protocol. This typically involves dissolving synthetic Aβ peptides and allowing them to aggregate under specific conditions (e.g., incubation at 37°C with agitation).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the Aβ aggregates in your chosen experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a working solution of this compound by diluting the stock solution into the experimental buffer. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid dispersion. The final DMSO concentration in the assay should be kept low (ideally <0.5%) to avoid solvent effects.

  • Binding and Measurement:

    • In a suitable microplate, add the diluted Aβ aggregate solutions.

    • Add the this compound working solution to each well.

    • Include control wells containing buffer only, this compound only, and Aβ aggregates only.

    • Incubate the plate at the desired temperature for a specified period to allow for binding equilibrium to be reached.

    • Measure the chemiluminescence intensity using a luminometer or a suitable plate reader.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility and Use cluster_prep Preparation cluster_solubility Solubility Troubleshooting cluster_assay In Vitro Assay stock_prep Prepare this compound Stock Solution (in DMSO) dilution Dilute Stock in Buffer stock_prep->dilution buffer_prep Prepare Experimental Buffer buffer_prep->dilution precipitation Precipitation Occurs? dilution->precipitation solubilized Solution Remains Clear precipitation->solubilized No troubleshoot Implement Solubilization Strategy (e.g., pH adjustment, co-solvents) precipitation->troubleshoot Yes assay_setup Set up Aβ Binding Assay solubilized->assay_setup troubleshoot->dilution measurement Measure Chemiluminescence assay_setup->measurement data_analysis Analyze Data measurement->data_analysis

Caption: Troubleshooting workflow for overcoming this compound solubility issues.

alzheimers_pathway Simplified Alzheimer's Disease Signaling Pathway cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_downstream Downstream Effects APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase gamma_secretase γ-secretase cleavage beta_secretase->gamma_secretase Abeta Amyloid-β (Aβ) Monomers gamma_secretase->Abeta oligomers Aβ Oligomers Abeta->oligomers hyperphosphorylation Hyperphosphorylation Abeta->hyperphosphorylation plaques Aβ Plaques (Senile Plaques) oligomers->plaques synaptic_dysfunction Synaptic Dysfunction oligomers->synaptic_dysfunction adlumine This compound Binding plaques->adlumine tau Tau Protein tau->hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) hyperphosphorylation->NFTs NFTs->synaptic_dysfunction neuronal_death Neuronal Death synaptic_dysfunction->neuronal_death cognitive_decline Cognitive Decline neuronal_death->cognitive_decline

Caption: Key signaling events in Alzheimer's disease pathogenesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (+)-Adlumine from its related alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and similar alkaloids.

Problem Potential Causes Solutions & Recommendations
Poor Peak Shape (Tailing) Secondary interactions between the basic nitrogen of Adlumine and residual silanols on the silica-based column packing.- Adjust Mobile Phase pH: Increase the pH to suppress the ionization of silanols (pH > 7) or decrease the pH to fully protonate the analyte (pH < 3). A mobile phase containing 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0, has been shown to be effective for related alkaloids.[1] - Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.2%, into the mobile phase to block the active silanol sites.[1][2] - Employ a Base-Deactivated Column: Utilize a column specifically designed for the analysis of basic compounds, which has minimal exposed silanol groups.
Poor Peak Shape (Fronting) High sample concentration or sample solvent stronger than the mobile phase.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Match Sample Solvent: Dissolve the sample in the initial mobile phase to ensure peak symmetry.
Poor Resolution/Co-elution of Alkaloids Inadequate separation between this compound and structurally similar alkaloids.- Optimize Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the gradient profile. A shallow gradient can often improve the separation of closely eluting peaks. - Adjust Mobile Phase pH: The retention of ionizable alkaloids is highly dependent on pH. Systematically evaluate a range of pH values to find the optimum for separation. - Change Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Inconsistent Retention Times Inadequate column equilibration, pump issues (leaks, pressure fluctuations), or mobile phase instability.- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time, especially when using gradient elution. - Check the HPLC System: Inspect the pump for leaks and ensure a stable backpressure. - Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is properly degassed.
No or Very Small Peaks Detector issue, no sample injection, or incorrect mobile phase.- Verify Detector Settings: Ensure the detector is on and set to the correct wavelength for Adlumine (typically around 280-290 nm for phthalideisoquinoline alkaloids). - Check Injection System: Confirm that the sample is being correctly drawn and injected by the autosampler. - Confirm Mobile Phase Composition: Double-check the mobile phase preparation to ensure the correct composition and pH.
Failure to Separate (+)- and (-)-Adlumine Enantiomers Use of an achiral stationary phase.- Employ a Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alkaloids. - Consider a Chiral Mobile Phase Additive (CMPA): While less common, adding a chiral selector to the mobile phase can induce enantiomeric separation on an achiral column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for the separation of isoquinoline alkaloids.[1][3] A good starting mobile phase could be a gradient of acetonitrile and water with an additive to control pH and reduce peak tailing. For example, a mobile phase of water (containing 0.2% acetic acid and 0.1% triethylamine, v/v) and acetonitrile has been used for the separation of alkaloids in Corydalis yanhusuo, a plant known to contain Adlumine.[2]

Q2: How can I improve the peak shape of my basic alkaloid analytes?

A2: Peak tailing is a common issue for basic compounds like Adlumine. To improve peak shape, you can add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to compete with the analyte for active silanol sites on the column.[1][2] Adjusting the mobile phase pH to either a low pH (e.g., 3) to protonate the analyte or a mid-range pH (e.g., 5-7) with a buffer can also significantly improve peak symmetry.

Q3: My C18 column is not providing sufficient resolution between Adlumine and other alkaloids. What should I try next?

A3: If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different selectivity. A phenyl-hexyl column, for instance, offers pi-pi interactions that can be beneficial for separating aromatic alkaloids. Alternatively, a polar-embedded column can provide different selectivity compared to a standard C18.

Q4: How do I separate the this compound enantiomer from the (-)-Adlumine enantiomer?

A4: Enantiomers have identical physical and chemical properties in an achiral environment, so a standard C18 column will not separate them. You will need to use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point for screening for the chiral separation of alkaloids. The mobile phase for chiral separations is often a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol.

Q5: What is a typical sample preparation procedure for analyzing Adlumine from a plant extract?

A5: A general procedure involves extracting the alkaloids from the dried and powdered plant material with a solvent like methanol or ethanol, often with the aid of ultrasonication.[3] The crude extract is then typically subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. The final extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isoquinoline Alkaloids

This protocol is a starting point for the separation of Adlumine from other related alkaloids in a plant extract.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate with 0.1% Triethylamine, pH adjusted to 5.0 with acetic acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    25 50 50
    30 10 90
    35 10 90
    36 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Protocol 2: Chiral HPLC Method Development for this compound

This protocol provides a systematic approach to developing a chiral separation method.

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column Screening: Screen a selection of chiral stationary phases (CSPs). Good candidates include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase system, such as Hexane/Isopropanol (90:10, v/v).

    • If separation is not achieved, try other alcohol modifiers like ethanol or n-butanol.

    • Incorporate additives if necessary. For basic compounds like Adlumine, a basic additive like diethylamine (DEA) at 0.1% may be required.

  • Optimization: Once initial separation is observed, optimize the resolution by:

    • Adjusting the ratio of the mobile phase components.

    • Varying the flow rate.

    • Changing the column temperature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_method_dev Method Development & Optimization cluster_data Data Analysis plant_material Plant Material (e.g., Corydalis) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction cleanup Filtration / SPE Cleanup extraction->cleanup injection Inject Sample cleanup->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection data_analysis Peak Identification & Quantification detection->data_analysis achiral_sep Achiral Separation (C18) optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Additives) achiral_sep->optimize_mobile_phase troubleshooting Troubleshooting (Peak Shape, Resolution) achiral_sep->troubleshooting chiral_sep Chiral Separation (CSP) optimize_chiral Optimize Chiral Conditions (Modifier, Temperature) chiral_sep->optimize_chiral chiral_sep->troubleshooting data_analysis->troubleshooting

Caption: General workflow for HPLC analysis and method development for Adlumine.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting co_elution Co-elution? start->co_elution enantiomer_sep Enantiomers Not Separated? start->enantiomer_sep rt_shift Retention Time Shift? start->rt_shift adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes add_tea Add Triethylamine (TEA) peak_tailing->add_tea Yes change_column Use Base-Deactivated Column peak_tailing->change_column Yes reduce_conc Reduce Sample Concentration peak_fronting->reduce_conc Yes match_solvent Match Sample Solvent peak_fronting->match_solvent Yes optimize_gradient Optimize Gradient co_elution->optimize_gradient Yes change_column_res Change Column Chemistry co_elution->change_column_res Yes use_csp Use Chiral Stationary Phase (CSP) enantiomer_sep->use_csp Yes equilibrate Ensure Proper Equilibration rt_shift->equilibrate Yes check_pump Check Pump and System rt_shift->check_pump Yes fresh_mobile_phase Prepare Fresh Mobile Phase rt_shift->fresh_mobile_phase Yes

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

strategies to minimize side products in (+)-Adlumine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the chemical synthesis of (+)-Adlumine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on key reactions involved in constructing the isoquinoline core of this compound, such as the Bischler-Napieralski and Pictet-Spengler reactions.

Issue 1: Low or No Yield of the Dihydroisoquinoline Intermediate in the Bischler-Napieralski Reaction

Question: I am performing a Bischler-Napieralski cyclization to form the 3,4-dihydroisoquinoline core, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Low yields in the Bischler-Napieralski reaction are common and can often be attributed to several factors related to substrate reactivity and reaction conditions.

Potential Causes and Solutions

ProblemPotential CauseRecommended Solution
Low Conversion Insufficiently Activated Arene: The reaction is an electrophilic aromatic substitution, which is most effective with electron-donating groups on the benzene ring.[1]If possible, modify the substrate to include more electron-donating groups. Alternatively, harsher reaction conditions may be required.
Weak Condensing Agent: The dehydrating agent (e.g., POCl₃, P₂O₅) is not potent enough to drive the reaction.[1][2]Use a stronger dehydrating agent. For example, using P₂O₅ in conjunction with POCl₃ can form pyrophosphates, which are better leaving groups.[2] Microwave-assisted chemistry in superheated solvents is also a viable option.[2]
Low Reaction Temperature: The temperature may be insufficient for the cyclization to occur.Increase the reaction temperature. Consider switching from a solvent like toluene to a higher-boiling solvent such as xylene.[2]
Product Degradation Harsh Conditions: Excessively high temperatures or overly strong acids can lead to the decomposition of starting materials or the desired product.Carefully screen reaction temperatures and catalyst concentrations. An alternative is to use milder reagents like oxalyl chloride to form an N-acyliminium intermediate, which can cyclize under gentler conditions.[2]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Bischler-Napieralski check_activation Is the aromatic ring sufficiently activated? start->check_activation check_reagent Is the condensing reagent strong enough? check_activation->check_reagent Yes harsher_cond Use harsher conditions (e.g., higher temp, xylene). check_activation->harsher_cond No check_temp Is the reaction temperature adequate? check_reagent->check_temp Yes stronger_reagent Use stronger reagent (e.g., P₂O₅ + POCl₃). check_reagent->stronger_reagent No increase_temp Increase temperature or use higher boiling solvent. check_temp->increase_temp No no_change Still Low Yield/ Decomposition check_temp->no_change Yes success Yield Improved harsher_cond->success stronger_reagent->success increase_temp->success milder_cond Consider milder methods (e.g., Oxalyl Chloride). no_change->milder_cond milder_cond->success

Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.

Issue 2: Formation of Styrene Side Product in the Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like side product instead of the desired dihydroisoquinoline. How can I prevent this?

Answer:

The formation of a styrene derivative is a known side reaction that proceeds through a retro-Ritter reaction mechanism.[2] This occurs when the nitrilium salt intermediate, which is key to the cyclization, undergoes elimination instead. This pathway is particularly favored if it leads to a highly conjugated system.

Strategies to Minimize Styrene Formation

StrategyDescriptionExperimental Detail
Shift Equilibrium The retro-Ritter reaction is an equilibrium. By using the corresponding nitrile as the solvent, the equilibrium can be shifted away from the styrene product and towards the desired nitrilium ion intermediate.[2]This method can be effective, but its practicality depends on the cost and availability of the specific nitrile required.[2]
Use Milder Reagents Harsher conditions (high heat, strong acids) can favor the elimination pathway. Using milder reagents can avoid the formation of the nitrilium salt altogether, favoring an N-acyliminium intermediate instead.Larsen et al. demonstrated the use of oxalyl chloride to form an N-acyliminium intermediate, which successfully avoids the retro-Ritter elimination pathway.[2]
Issue 3: Formation of Isomeric Byproducts in the Pictet-Spengler Reaction

Question: During the Pictet-Spengler cyclization step, I am getting a mixture of diastereomers or regioisomers. How can I improve the stereoselectivity and regioselectivity?

Answer:

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, can lack stereocontrol or proceed via alternative cyclization pathways, leading to isomeric impurities.[3][4]

Potential Causes and Solutions for Isomer Formation

ProblemPotential CauseRecommended Solution
Diastereomers Epimerization: A reversible retro-Pictet-Spengler reaction, especially under harsh acidic or thermal conditions, can lead to the formation of the undesired, thermodynamically more stable diastereomer.[4][5]Lower the reaction temperature to favor the kinetically controlled product and reduce the rate of the retro-reaction.[4] Employing a chiral catalyst or auxiliary can also induce higher stereoselectivity.[4]
Lack of Stereocontrol: The cyclization may not be inherently stereoselective under the chosen conditions.Use a bulkier protecting group on the nitrogen atom. This can sterically hinder the approach of the aldehyde from one face, favoring the formation of a single isomer.[4]
Regioisomers Alternative Cyclization: The iminium ion intermediate may react at a different, less-substituted position on the aromatic ring, particularly if electronic biases are not strong.Ensure the primary cyclization site is sufficiently activated with electron-donating groups. If this is not possible, protecting or blocking alternative reactive sites on the aromatic ring prior to the cyclization may be necessary.

Key Factors Influencing Pictet-Spengler Selectivity

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Desired This compound Precursor Temp->Desired Low Temp (Kinetic Control) Side1 Epimerized Product (Diastereomer) Temp->Side1 High Temp (Thermodynamic Control, Retro-Reaction) Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Desired Optimal Strength & Concentration Catalyst->Side1 Harsh Acid (Promotes Epimerization) Side2 Regioisomer Catalyst->Side2 Incorrect Catalyst (Alters Regioselectivity) ProtectingGroup N-Protecting Group (e.g., bulky group) ProtectingGroup->Desired Bulky Group (Steric Hindrance) ProtectingGroup->Side1 Small Group (Low Facial Selectivity)

Caption: Relationship between reaction conditions and product selectivity in the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the core of this compound?

A1: The synthesis of this compound, an isoquinoline alkaloid, generally relies on well-established reactions for forming the tetrahydroisoquinoline skeleton. The two most prominent methods are:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a condensing agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline.[1][2] This intermediate is then typically reduced to the tetrahydroisoquinoline.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form a tetrahydroisoquinoline.[3][6] This method is often preferred when stereochemistry needs to be controlled, as it can be rendered asymmetric.[6]

Q2: My reaction mixture is turning dark and forming tar-like material. What causes this and how can I prevent it?

A2: The formation of polymeric or tar-like material is usually a result of intermolecular side reactions competing with the desired intramolecular cyclization.[4] The reactive iminium ion intermediate in a Pictet-Spengler reaction, for instance, can react with another molecule of the starting amine or aldehyde instead of cyclizing. This is often exacerbated by:

  • High Concentrations: Favors intermolecular reactions.

  • Strongly Acidic and High-Temperature Conditions: Can promote various decomposition and polymerization pathways.[4]

To mitigate this, you should:

  • Use High Dilution Conditions: This will favor the intramolecular cyclization over intermolecular polymerization.[4]

  • Employ Milder Reaction Conditions: This can be achieved by using a more reactive substrate (e.g., an N-acyliminium ion strategy) or a more efficient, milder catalyst.[4]

Q3: How can I prevent the oxidation of my amine starting materials or final product?

A3: Amines, particularly electron-rich ones, can be susceptible to air oxidation, especially at elevated temperatures, leading to N-oxides and other oxidized byproducts.[4] To prevent this:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Use freshly distilled and degassed solvents and purified reagents to remove dissolved oxygen.[4]

  • If compatible with the reaction chemistry, consider adding a small amount of an antioxidant to the reaction mixture.[4]

Q4: What is the best way to achieve the correct enantioselectivity for this compound?

A4: Achieving the correct enantiomer is critical. Strategies for enantioselective synthesis include:

  • Asymmetric Pictet-Spengler Reaction: This is a powerful strategy that uses a chiral catalyst (e.g., a chiral Brønsted acid) or a chiral auxiliary attached to the starting material to direct the cyclization to form one enantiomer preferentially.[6]

  • Chiral Pool Synthesis: Start with an enantiomerically pure building block derived from a natural source (e.g., an amino acid like L-DOPA) that already contains the desired stereocenter.

  • Enantioselective Reduction: If using a method like the Bischler-Napieralski reaction, the resulting achiral imine can be reduced using a chiral reducing agent or a catalyst (e.g., asymmetric hydrogenation) to set the desired stereocenter.

Experimental Protocols

Protocol 1: General Procedure for a Bischler-Napieralski Reaction

This is a generalized protocol and must be adapted for the specific substrate used in the this compound synthesis.

  • Setup: A solution of the β-arylethylamide (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: The solution is cooled to the appropriate temperature (e.g., -20 °C to 0 °C). The condensing agent, such as phosphorus oxychloride (POCl₃, 1.1 to 2.0 equivalents), is added dropwise via syringe.[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-4 hours), monitored by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture is carefully poured onto crushed ice or quenched with a cold aqueous base (e.g., NH₄OH or NaHCO₃ solution) to neutralize the acid and decompose the excess reagent.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel chromatography to yield the 3,4-dihydroisoquinoline.[1]

Protocol 2: Reduction of Dihydroisoquinoline to Tetrahydroisoquinoline

This protocol follows the Bischler-Napieralski cyclization to produce the final tetrahydroisoquinoline core.

  • Setup: The purified 3,4-dihydroisoquinoline intermediate is dissolved in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).[1]

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 2.0 to 12.0 equivalents) is added portion-wise, controlling the evolution of gas.[1]

  • Reaction: The resulting mixture is stirred while slowly warming to room temperature over 1-2 hours. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water. The solvent is often removed in vacuo.

  • Extraction: The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The aqueous layer is extracted several times.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude tertiary amine product is then purified by silica gel chromatography.[1]

References

reducing off-target effects of (+)-Adlumine in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (+)-Adlumine is a phthalideisoquinoline alkaloid. Detailed public information regarding its specific molecular targets and off-target effects is limited. This guide provides general strategies and information based on the broader class of isoquinoline alkaloids. Researchers should perform careful validation for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target mechanisms of this compound?

As a member of the isoquinoline alkaloid family, this compound may exhibit a range of biological activities. This class of compounds has been reported to interact with various cellular components, including nucleic acids and proteins, and modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The primary targets of this compound are not well-characterized in publicly available literature. Off-target effects could arise from these non-specific interactions and are generally more pronounced at higher concentrations.

Q2: How can I prepare and store this compound for cell culture experiments?

This compound, like many alkaloids, may have limited aqueous solubility. A common approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of isoquinoline alkaloids in aqueous culture media can vary, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q3: I am observing high cytotoxicity with this compound treatment. How can I reduce this?

High cytotoxicity can be a result of either on-target or off-target effects. To mitigate this, consider the following:

  • Dose-Response and Time-Course Studies: Conduct a thorough dose-response analysis to identify a concentration range that elicits the desired biological effect with minimal toxicity. Similarly, a time-course experiment can help determine the optimal treatment duration.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. It is important to establish the cytotoxic profile of this compound in your specific cell line.

  • Control Experiments: Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control for cytotoxicity, to ensure the observed effects are specific to this compound.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Stability: As mentioned, the stability of alkaloids in culture media can be variable. Ensure consistent preparation and handling of the compound.

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and overall cell health.

  • Assay Interference: Some compounds can interfere with assay reagents. For example, in metabolic assays like MTT, a compound might directly affect cellular redox states. It is advisable to use multiple, mechanistically distinct assays to validate findings.

Troubleshooting Guides

Problem 1: High Background Signal in Fluorescence-Based Assays

  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Run a control experiment with this compound in cell-free assay medium to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • If there is significant intrinsic fluorescence, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric).

    • If an alternative assay is not feasible, subtract the background fluorescence from the experimental readings.

Problem 2: Unexpected Changes in Cell Morphology

  • Possible Cause: Cytoskeletal disruption or induction of cellular stress pathways.

  • Troubleshooting Steps:

    • Perform a detailed morphological analysis using microscopy at various concentrations and time points.

    • Use fluorescent probes to visualize the cytoskeleton (e.g., phalloidin for actin filaments, antibodies for tubulin).

    • Assess markers of cellular stress, such as heat shock proteins or ER stress markers, using techniques like western blotting or qPCR.

Data Presentation

Table 1: Physicochemical Properties of this compound (and related Isoquinoline Alkaloids)

PropertyValue/InformationSource/Note
ClassPhthalideisoquinoline AlkaloidGeneral Classification
Molecular FormulaC₂₁H₂₁NO₆PubChem
Molecular Weight383.4 g/mol PubChem
SolubilityLikely soluble in DMSO. Aqueous solubility is expected to be low.General property of similar alkaloids.[1]
StabilityStability in aqueous solution may be limited. Store stock solutions at low temperatures.General property of alkaloids.

Table 2: Template for Recording Off-Target Effects of this compound

Potential Off-TargetExperimental AssayCell LineConcentration Range TestedObserved Effect (e.g., IC50, EC50)Notes
Example: Kinase XKinase activity assaye.g., HeLae.g., 0.1 - 100 µMRecord quantitative datae.g., Specificity profiling
Example: Ion Channel YPatch-clamp electrophysiologye.g., HEK293e.g., 0.1 - 100 µMRecord quantitative datae.g., Assess channel block or activation
Example: GPCR ZCalcium mobilization assaye.g., CHOe.g., 0.1 - 100 µMRecord quantitative datae.g., Agonist or antagonist activity

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Replace the medium in the wells with the prepared compound dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing NF-κB Activation using a Reporter Assay

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations for the desired duration. Include a positive control for NF-κB activation (e.g., TNF-α).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Prepare Serial Dilutions in Media stock->dilute treat Treat Cells with this compound dilute->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Defined Period treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Data Analysis and Interpretation measure->analyze

Caption: General experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt ikk IKK akt->ikk ikb IκB ikk->ikb P nfkb NF-κB p65 p65 p50 p50 nfkb_complex ikb->nfkb_complex gene Gene Expression (Inflammation, Proliferation) p65->gene p65->gene p50->gene p50->gene Adlumine This compound Adlumine->receptor ? nfkb_complex->p65 nfkb_complex->p50

Caption: Postulated modulation of the PI3K/Akt/NF-κB pathway by this compound.

References

Technical Support Center: Optimizing Dosing and Administration of ADLumin Probes in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal dosing and administration routes for ADLumin chemiluminescent probes in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are ADLumin probes and what are their primary applications in animal studies?

ADLumin probes (e.g., ADLumin-1, ADLumin-5, ADLumin-6) are chemiluminescent molecules designed for the in vivo imaging of amyloid-beta (Aβ) plaques in animal models of Alzheimer's disease.[1] Their "turn-on" nature, where chemiluminescence is significantly enhanced upon binding to Aβ species, allows for high-contrast imaging of plaque pathology.[1] This makes them valuable tools for preclinical drug development, enabling high-throughput screening and monitoring of therapeutic interventions targeting Aβ.[1]

Q2: What are the key differences between the available ADLumin probes?

The primary differences between the ADLumin probes lie in their quantum yield, signal amplification, and resulting signal intensity in vivo. ADLumin-5, for instance, has been shown to have a high quantum yield and can produce a radiance intensity in brain areas of mice that is approximately 100-fold higher than most other chemiluminescence probes.[2][3] This results in a significantly better signal-to-noise ratio. While ADLumin-6 may show a larger fold-amplification upon binding to Aβ in vitro, its absolute signal intensity in vivo is lower than that of ADLumin-5.[2] ADLumin-1 is an earlier generation probe and generally produces a lower signal intensity compared to ADLumin-5.[2]

Dosing and Administration Guidelines

Q3: What is the recommended administration route for ADLumin probes in mice?

The recommended route of administration for ADLumin probes in mice is intravenous (IV) injection, typically via the tail vein.[4] This route ensures rapid and systemic distribution of the probe. Intraperitoneal (IP) injections have also been reported.[5]

Q4: What is a typical intravenous dose for ADLumin-5 in mice?

A commonly used intravenous dose for ADLumin-5 in mice is 4.0 mg/kg.[4]

Q5: How should ADLumin probes be prepared for injection?

For intravenous administration, ADLumin probes are typically formulated in a vehicle consisting of 5% DMSO and 95% phosphate-buffered saline (PBS).[4] It is crucial to ensure the probe is fully dissolved. For ADLumin-1, which has a water solubility of 0.1 mg/mL, gentle warming may be necessary for complete dissolution.

Data Presentation: Physicochemical and Imaging Properties

PropertyADLumin-1ADLumin-5ADLumin-6
Molecular Weight 320.39 g/mol Not specified in resultsNot specified in results
Solubility (H₂O) 0.1 mg/mL (warmed)Not specified in resultsNot specified in results
Storage Temperature 2-8°CNot specified in resultsNot specified in results
Typical IV Dose (mice) Not specified in results4.0 mg/kg[4]4.0 mg/kg[4]
Signal Fold-Change (AD vs. WT mice) ~1.8-fold[6]~1.5-fold (at 30 min post-injection)[2]~5.1-fold (at 30 min post-injection)[2]
Relative In Vivo Signal Intensity LowerHighestLower than ADLumin-5[2]

Experimental Protocols

Protocol 1: Preparation of ADLumin-5 for Intravenous Injection
  • Calculate the required amount: Based on the body weight of the mice and the target dose of 4.0 mg/kg, calculate the total mass of ADLumin-5 needed.

  • Prepare the vehicle: Prepare a sterile solution of 5% DMSO in 95% PBS (v/v).

  • Dissolve the probe: Add the calculated mass of ADLumin-5 to the vehicle. Vortex and, if necessary, gently warm the solution to ensure complete dissolution.

  • Final concentration: Adjust the volume with the vehicle to achieve the desired final concentration for injection.

  • Filtration: Filter the final solution through a sterile 0.22 µm syringe filter before injection to ensure sterility.

  • Storage: Use the prepared solution promptly. If short-term storage is necessary, protect from light and store at 2-8°C.

Protocol 2: Intravenous Administration and Imaging in Mice
  • Animal preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Tail vein injection: Place the mouse in a restrainer and administer the prepared ADLumin-5 solution via the lateral tail vein.

  • Imaging: Immediately after injection, place the mouse in an in vivo imaging system.

  • Image acquisition: For 2D imaging, acquire images at various time points (e.g., 5, 10, 20, 30, 60, 90, and 180 minutes) post-injection.[4] For 3D imaging with ADLumin-5, imaging can commence 10 minutes post-injection.[4]

  • Data analysis: Quantify the chemiluminescent signal in the region of interest (e.g., the brain) using the imaging system's software.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal Improper probe preparationEnsure complete dissolution of the probe in the vehicle. Use fresh, high-quality DMSO and PBS.
Incorrect doseVerify calculations for the dosing solution.
Suboptimal imaging timeAcquire images at multiple time points post-injection to determine the peak signal window for your specific experimental conditions.
Animal positioningEnsure the animal is positioned correctly and consistently within the imaging chamber.
High background signal Autofluorescence from dietUse a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.
Light leaks in the imaging systemEnsure the imaging chamber is completely light-tight.
Probe instabilityPrepare the probe solution fresh for each experiment. Protect from light during preparation and storage.
Inconsistent results between animals Variation in injection volumeUse a calibrated micropipette for accurate dosing.
Differences in animal health or ageUse age- and sex-matched animals in good health.
Inconsistent timing of imagingMaintain a consistent time interval between injection and imaging for all animals.

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_admin Administration & Imaging A Calculate Dose B Prepare Vehicle (5% DMSO in PBS) A->B C Dissolve ADLumin Probe B->C D Sterile Filter C->D E Anesthetize Mouse D->E Injectable Solution F Intravenous Injection (Tail Vein) E->F G In Vivo Imaging F->G H Data Analysis G->H

Caption: Workflow for ADLumin probe preparation and in vivo imaging.

Signaling_Pathway ADLumin ADLumin Probe (in circulation) BBB Blood-Brain Barrier ADLumin->BBB Crosses Abeta Amyloid-Beta (Aβ) Plaques BBB->Abeta Binds to Signal Chemiluminescent Signal Abeta->Signal Generates

Caption: Simplified mechanism of ADLumin probe action in the brain.

References

addressing matrix effects in the bioanalysis of (+)-Adlumine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (+)-Adlumine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound, leading to inaccurate and imprecise results.

Issue Potential Cause Recommended Action
Poor Peak Shape or Tailing for this compound Interaction with active sites on the column; Inappropriate mobile phase pH.Use a column with end-capping or a different stationary phase; Adjust mobile phase pH to ensure this compound is in a single ionic state.
Inconsistent Results Between Sample Batches Variable matrix effects from different biological sources.Evaluate matrix effects from at least six different lots of the biological matrix.[1][2] If variability is high, optimize the sample preparation method to remove more interferences.
Low Recovery of this compound Inefficient extraction from the biological matrix; Analyte instability.Optimize the extraction solvent and pH; Evaluate different extraction techniques (e.g., LLE, SPE, PPT); Assess analyte stability under different storage and processing conditions.[3]
Signal Suppression or Enhancement Co-eluting endogenous matrix components (e.g., phospholipids, metabolites).[4][5]Improve chromatographic separation to resolve this compound from interfering peaks; Enhance sample cleanup to remove phospholipids and other interferences.[6][7]
Internal Standard (IS) Does Not Track the Analyte The IS is affected differently by the matrix than this compound.Use a stable isotope-labeled (SIL) internal standard of this compound if available, as it is the most effective for compensating for matrix effects.[4] If a SIL-IS is not available, select an analogue IS with very similar physicochemical properties and chromatographic behavior.
High Background Noise in Chromatogram Contamination from sample collection tubes, solvents, or labware.Use high-purity solvents and reagents; Pre-screen sample collection tubes and other materials for potential leachables.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological sample.[8] For this compound, endogenous components in plasma, urine, or tissue homogenates can suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.[4][6] This can compromise the precision and accuracy of the bioanalytical method.[7]

Q2: How can I qualitatively assess for the presence of matrix effects?

A2: A post-column infusion experiment is a valuable qualitative tool.[4][9] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[4]

Q3: What is the standard quantitative method to evaluate matrix effects?

A3: The most common quantitative method is the post-extraction spike method.[5] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources. The matrix factor (MF) is calculated, and an IS-normalized MF close to 1.0 indicates minimal matrix effect.[4] According to FDA guidance, the matrix effect should be evaluated in at least six different sources of the biological matrix.[1][2]

Q4: What are the most effective strategies to mitigate matrix effects for a compound like this compound?

A4: A multi-pronged approach is often most effective:

  • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components compared to simple protein precipitation (PPT).[5][6][7]

  • Chromatography: Optimize the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like 2D-LC.[6][9]

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[4]

Q5: The FDA guidance mentions evaluating matrix effects in special populations. When is this necessary for this compound analysis?

A5: If the drug is intended for use in specific populations where the biological matrix may differ, such as in patients with renal or hepatic impairment, or in pediatric or geriatric populations, it is recommended to assess matrix effects using matrix from these specific populations.[1][10] This ensures the method is reliable across the intended patient groups. The impact of hemolyzed or lipemic samples should also be considered.[1][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of this compound at a known concentration (e.g., Low QC and High QC levels) in the mobile phase.

    • Set B (Post-Spiked Samples): Extract blank biological matrix (e.g., plasma) from at least six different sources using the developed sample preparation method. Spike the extracted blank matrix with this compound to the same final concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak area responses for this compound.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • Calculate the MF for each of the six matrix sources.

  • Calculation of IS-Normalized MF (if using an Internal Standard):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized MF from the different matrix sources should be ≤15%.[2]

Data Presentation

Table 1: Example Matrix Factor Data for this compound in Human Plasma
Matrix Lot Analyte Response (Post-Spiked) IS Response (Post-Spiked) Analyte/IS Ratio Matrix Factor (Analyte) IS-Normalized Matrix Factor
189,500110,2000.8120.901.02
292,300112,8000.8180.921.02
388,100108,9000.8090.881.01
495,600115,4000.8280.961.04
587,200107,5000.8110.871.01
693,400114,1000.8190.931.02
Mean 91,017111,4830.8160.911.02
Std. Dev. 3,2453,2510.0070.030.01
% CV 3.57%2.92%0.86%3.63%0.99%
Mean Neat Response (Analyte): 100,000Mean Neat Response (IS): 125,000Mean Neat Ratio: 0.800

In this example, the %CV of the IS-Normalized Matrix Factor is 0.99%, which is well within the acceptance criterion of ≤15%, indicating that the internal standard adequately compensates for the observed matrix effect.

Visualizations

MatrixEffectWorkflow start Start: Bioanalytical Method Development for this compound method_dev Initial Method Development (LC-MS/MS Parameters, Sample Prep) start->method_dev qual_assess Qualitative Assessment: Post-Column Infusion method_dev->qual_assess matrix_effect_present Matrix Effect Detected? qual_assess->matrix_effect_present quant_assess Quantitative Assessment: Post-Extraction Spike (≥6 lots) matrix_effect_present->quant_assess Yes validation Proceed to Full Method Validation matrix_effect_present->validation No criteria_met Acceptance Criteria Met? (%CV ≤ 15%) quant_assess->criteria_met optimize_method Optimize Method: 1. Improve Sample Cleanup 2. Enhance Chromatography 3. Select Better IS criteria_met->optimize_method No criteria_met->validation Yes optimize_method->quant_assess Re-evaluate end End: Robust Bioanalytical Method validation->end

Caption: Workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of (+)-Adlumine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this technical support center focuses on (+)-Adlumine analogs, specific experimental data on the blood-brain barrier (BBB) permeability of these particular compounds are limited in publicly available literature. Therefore, the guidance provided is based on established principles for enhancing BBB permeability of related isoquinoline alkaloids and small molecules intended for central nervous system (CNS) delivery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in getting this compound analogs across the blood-brain barrier?

The primary challenges for delivering this compound analogs, as with many isoquinoline alkaloids, to the brain include:

  • Low Passive Permeability: The inherent physicochemical properties of the molecule, such as high polarity, molecular weight, and a large number of rotatable bonds, can limit its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.

  • Efflux Transporter Recognition: Analogs may be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) expressed on the BBB. These transporters actively pump the compounds out of the brain endothelial cells and back into the bloodstream, severely limiting brain exposure.

  • Metabolic Instability: The compound may be rapidly metabolized in the periphery or at the BBB, reducing the concentration of the active form that reaches the brain.

Q2: What general strategies can be employed to enhance the BBB permeability of our lead this compound analog?

Several strategies can be explored:

  • Lipophilicity Modification: Increasing the lipophilicity (logP) of the analog by adding non-polar functional groups can enhance passive diffusion. However, a careful balance must be maintained, as excessively high lipophilicity can lead to increased plasma protein binding and non-specific toxicity.

  • Prodrug Approach: A prodrug strategy can be used to mask polar functional groups, increasing lipophilicity and facilitating BBB transit. Once in the brain, the prodrug is enzymatically converted to the active parent drug.

  • Nanoparticle-based Delivery: Encapsulating the analog in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate transport across the BBB, potentially via receptor-mediated transcytosis.

  • Inhibition of Efflux Transporters: Co-administration of the analog with an inhibitor of P-gp or BCRP can increase its brain concentration. However, this approach requires careful consideration of potential drug-drug interactions.

  • Receptor-Mediated Transcytosis: Conjugating the analog to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain.

Q3: Which in vitro model is best for initial screening of our this compound analogs for BBB permeability?

For initial high-throughput screening, a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a good starting point. It is a cost-effective and rapid method to assess the passive permeability of a large number of compounds. Following this, promising candidates should be evaluated in more physiologically relevant cell-based models, such as co-culture or tri-culture models using brain microvascular endothelial cells, pericytes, and astrocytes. These models can provide insights into both passive and active transport mechanisms.

Q4: We are observing high variability in our in vivo BBB permeability studies in mice. What could be the cause?

High variability in in vivo studies can stem from several factors:

  • Animal-to-Animal Variation: Physiological differences between individual animals can lead to variability in drug absorption, distribution, metabolism, and excretion (ADME).

  • Surgical/Procedural Inconsistency: Variations in the administration route (e.g., intravenous, intraperitoneal), blood sampling technique, and brain tissue collection can introduce significant variability.

  • Analytical Method Sensitivity: The bioanalytical method used to quantify the compound in plasma and brain tissue must be sufficiently sensitive and validated to ensure accurate measurements, especially at low concentrations.

  • Anesthesia Effects: The type and duration of anesthesia can influence cerebral blood flow and BBB permeability, contributing to variability.

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA-BBB Assay
Potential Cause Troubleshooting Steps
Low Passive Diffusion - Verify Physicochemical Properties: Re-evaluate the clogP, topological polar surface area (TPSA), and molecular weight of the analog. - Modify Chemical Structure: Synthesize analogs with increased lipophilicity by adding small, non-polar groups. Be mindful of the "rule of five" as a general guideline.
Poor Compound Solubility - Check Solubility in Assay Buffer: Ensure the compound is fully dissolved in the donor solution at the tested concentration. - Use Co-solvents: If solubility is an issue, consider using a small percentage of a biocompatible co-solvent like DMSO (typically <1%). However, be aware that high concentrations of co-solvents can affect the integrity of the artificial membrane.
Assay Setup Issues - Validate with Control Compounds: Run known high and low permeability compounds to ensure the assay is performing as expected. - Check Membrane Integrity: Ensure the artificial membrane is properly coated and has not been compromised.
Issue 2: High Efflux Ratio in Cell-Based Transwell Assay (e.g., Caco-2 or hCMEC/D3)
Potential Cause Troubleshooting Steps
Active Efflux by Transporters - Confirm with Inhibitors: Perform the bi-directional permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the efflux ratio in the presence of an inhibitor confirms that the analog is a substrate for that transporter. - Structural Modification: Modify the analog's structure to reduce its affinity for the efflux transporter. This can involve altering charge, hydrogen bonding capacity, or overall conformation.
Low Apical to Basolateral (A-B) Permeability - Assess Passive Permeability: If the A-B permeability is very low even in the presence of efflux inhibitors, it suggests that poor passive diffusion is also a major contributor. Refer to the troubleshooting guide for low PAMPA permeability.
Cell Monolayer Integrity - Measure TEER: Monitor the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity. Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.
Issue 3: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
Potential Cause Troubleshooting Steps
Poor BBB Penetration - Re-evaluate In Vitro Data: Correlate the in vivo results with the in vitro permeability and efflux data. If in vitro data predicted poor permeability, structural modifications are likely necessary. - Consider Alternative Delivery Strategies: If structural modification is not feasible or successful, explore advanced drug delivery systems like nanoparticles or prodrugs.
High Plasma Protein Binding - Measure Free Fraction in Plasma: Determine the extent of plasma protein binding. Only the unbound (free) fraction of the drug is available to cross the BBB. High plasma protein binding can significantly limit brain exposure. - Modify Structure: Design analogs with lower affinity for plasma proteins.
Rapid Metabolism - Conduct Metabolic Stability Assays: Assess the metabolic stability of the analog in liver microsomes and plasma. Rapid metabolism will reduce the amount of drug available to reach the brain. - Identify Metabolites: Use LC-MS/MS to identify the major metabolites and determine if they are active and can cross the BBB.
Active Efflux in Vivo - Perform In Vivo Efflux Studies: Use P-gp or BCRP knockout animal models to confirm the role of these transporters in limiting brain uptake in vivo.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using PAMPA-BBB

Objective: To determine the passive permeability of this compound analogs across an artificial lipid membrane simulating the BBB.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., porcine brain polar lipid) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane on the filter.

  • Preparation of Donor and Acceptor Solutions:

    • Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that may contain a scavenger to trap the permeated compound.

    • Donor Plate: The this compound analogs are dissolved in the same buffer to a final concentration (e.g., 100 µM).

  • Assay Incubation: The filter (donor) plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, the concentration of the analog in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: In Vivo BBB Permeability Study in Mice

Objective: To determine the brain-to-plasma concentration ratio (Kp) of a this compound analog in mice.

Methodology:

  • Animal Dosing: A cohort of mice (e.g., C57BL/6) is administered the this compound analog at a specific dose via a defined route (e.g., intravenous bolus).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, and 4 hours) post-dosing, animals are anesthetized.

  • Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant. The blood is then centrifuged to obtain plasma.

  • Brain Perfusion and Collection: Immediately following blood collection, the animals are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The brain is then carefully excised, weighed, and homogenized.

  • Sample Analysis: The concentration of the analog in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.

  • Calculation of Kp: The brain-to-plasma concentration ratio is calculated for each time point: Kp = Cbrain / Cplasma Where Cbrain is the concentration of the analog in the brain tissue (ng/g) and Cplasma is the concentration in the plasma (ng/mL).

Data Presentation

Table 1: In Vitro Permeability and Efflux of this compound Analogs

Analog IDPAMPA-BBB Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
ADL-0010.80.55.210.4
ADL-0022.51.82.11.2
ADL-0031.20.98.59.4
Verapamil (Control)>50.26.834.0
Propranolol (Control)>520.518.90.9

Table 2: In Vivo Pharmacokinetic Parameters of Selected this compound Analogs in Mice

Analog IDDose (mg/kg, IV)Cmax (ng/mL)T½ (h)AUC₀-t (ng*h/mL)Kp (at 2h)
ADL-00121501.52500.05
ADL-00221252.13100.85
ADL-00321801.22100.08

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_optimization Lead Optimization pampa PAMPA-BBB Assay cell_based Cell-Based Assay (e.g., Caco-2, hCMEC/D3) pampa->cell_based High Permeability Candidates efflux Efflux Transporter Assay (with inhibitors) cell_based->efflux High Efflux Ratio metabolic Metabolic Stability (Microsomes, Plasma) cell_based->metabolic Low Permeability sar Structure-Activity Relationship (SAR) efflux->sar metabolic->sar pk_study Pharmacokinetic Study (Mouse) bbb_permeability BBB Permeability (Kp) pk_study->bbb_permeability pd_study Pharmacodynamic Study (Target Engagement) bbb_permeability->pd_study Sufficient Brain Exposure bbb_permeability->sar pd_study->sar prodrug Prodrug Design sar->prodrug nano Nanoparticle Formulation sar->nano

Caption: Experimental workflow for enhancing BBB permeability of this compound analogs.

signaling_pathway cluster_blood Blood drug_free Free Drug drug_bound Protein-Bound Drug drug_free->drug_bound endothelial_cell Endothelial Cell drug_free->endothelial_cell endothelial_cell->drug_free drug_brain Drug in Brain endothelial_cell->drug_brain

Technical Support Center: High-Purity (+)-Adlumine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization techniques for achieving high-purity (+)-Adlumine. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying this compound?

A1: The purification of this compound, a phthalideisoquinoline alkaloid, typically involves extraction from its natural source (e.g., Fumaria species), followed by one or more purification techniques.[1][2] Common methods include chromatographic separation (column chromatography, TLC, HPLC) and crystallization.[1][3] Crystallization is a powerful technique for achieving high purity by separating this compound from other co-extracted alkaloids and impurities.[3]

Q2: What are the potential impurities I might encounter when working with this compound from Fumaria species?

A2: Extracts from Fumaria species are complex mixtures containing various types of isoquinoline alkaloids. Potential impurities that may be present alongside this compound include protopine, sanguinarine, stylopine, and bicuculline.[4][5] The specific impurity profile can vary depending on the plant species, geographical location, and extraction method used.

Q3: How do I select a suitable solvent for the crystallization of this compound?

A3: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common starting point for alkaloids from Fumaria species is a mixture of chloroform and methanol.[1] General rules of thumb suggest that solvents with similar functional groups to the compound of interest can be good solubilizers.[6] It is recommended to perform small-scale solubility tests with a range of solvents such as ethanol, acetone, ethyl acetate, and mixtures thereof to identify the optimal system.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of alkaloid samples.[4][7] By using a suitable column and mobile phase, you can separate this compound from its impurities and quantify its purity based on the peak area percentage. It is crucial to use a high-purity reference standard for accurate identification and quantification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent).- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[8] - Try adding an anti-solvent (a solvent in which this compound is insoluble) dropwise to induce precipitation.
The cooling process is too slow, preventing nucleation.- Try cooling the solution in an ice bath to induce nucleation.
Presence of significant impurities inhibiting crystallization.- Repurify the crude material using column chromatography before attempting crystallization.[3]
Oiling out occurs instead of crystallization. The compound is coming out of solution above its melting point due to high impurity levels or rapid cooling.- Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution. Allow it to cool more slowly.[8] - Consider using a different solvent system.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated, leading to rapid precipitation rather than controlled crystal growth.- Add a small amount of hot solvent to the solution to slightly decrease the saturation level.[8] - Allow the solution to cool more slowly at room temperature before transferring to a colder environment.
Low yield of crystals. Too much solvent was used, resulting in a significant amount of this compound remaining in the mother liquor.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[8] - Optimize the solvent volume in subsequent crystallization attempts.
The final cooling temperature is not low enough.- Cool the solution for a longer period or at a lower temperature (e.g., in a refrigerator or freezer).
Crystals appear colored or impure. Co-crystallization of colored impurities.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter it hot before cooling to remove colored impurities.
Incomplete removal of impurities during extraction.- Perform an acid-base extraction to remove neutral and acidic impurities before the final crystallization step.[9]

Quantitative Data

Table 1: Solubility of Structurally Similar Alkaloids in Organic Solvents

SolventAlkaloid TypeSolubility (Mole Fraction)Temperature (°C)
MethanolGeneral Organic CompoundsVariable25
EthanolGeneral Organic CompoundsVariable25
AcetoneGeneral Organic CompoundsHigh25
Ethyl AcetateGeneral Organic CompoundsHigh25
AcetonitrileGeneral Organic CompoundsHigh25
1-Butanolc-Met InhibitorHigh25-45
Tetrahydrofuran (THP)c-Met InhibitorVery High25-45

Experimental Protocols

Protocol 1: General Recrystallization of Alkaloids from Fumaria Species

This protocol is adapted from the general procedure for isolating alkaloids from Fumaria gaillardotii and can be used as a starting point for the recrystallization of this compound.[1]

  • Dissolution: Dissolve the crude this compound extract in a minimal amount of a hot chloroform-methanol mixture. The optimal ratio of chloroform to methanol should be determined experimentally.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for 5-10 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general guideline for the purity analysis of this compound using HPLC.

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Sample Preparation: Dissolve the crystallized this compound sample in the same solvent as the standard to a similar concentration.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable for alkaloid analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The specific gradient program should be optimized to achieve good separation of this compound from potential impurities.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 290 nm).[4]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the major peak in the sample chromatogram with that of the standard to confirm the identity of this compound. Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[11]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_crystallization Crystallization cluster_analysis Purity Analysis Crude Extract Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Elution Partially Purified Adlumine Partially Purified Adlumine Column Chromatography->Partially Purified Adlumine Dissolution Dissolution Partially Purified Adlumine->Dissolution Hot Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Cooling & Crystal Growth Cooling & Crystal Growth Hot Filtration->Cooling & Crystal Growth Isolation & Drying Isolation & Drying Cooling & Crystal Growth->Isolation & Drying High-Purity this compound High-Purity this compound Isolation & Drying->High-Purity this compound HPLC Analysis HPLC Analysis High-Purity this compound->HPLC Analysis Purity Verification Purity Verification HPLC Analysis->Purity Verification

Caption: Workflow for the purification and crystallization of this compound.

troubleshooting_logic Start Crystallization Attempt Q1 Crystals Formed? Start->Q1 A1_Yes Proceed to Isolation Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q2 Oiling Out? A1_No->Q2 A2_Yes Re-dissolve, Add Solvent, Cool Slowly Q2->A2_Yes Yes A2_No Increase Supersaturation Q2->A2_No No

References

Validation & Comparative

Comparative Analysis of (+)-Adlumine and (-)-Bicuculline on GABA-A Receptors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, making them crucial targets for therapeutic drug development. Among the numerous compounds that interact with these receptors, the phthalideisoquinoline alkaloids (+)-Adlumine and (-)-bicuculline have been of scientific interest. This guide provides a comparative analysis of their effects on GABA-A receptors, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

While extensive research has characterized (-)-bicuculline as a potent GABA-A receptor antagonist, a thorough investigation of the available scientific literature reveals a significant gap in the understanding of this compound's direct interaction with this receptor. Consequently, a direct quantitative comparison is not feasible at this time. This guide will present the robust data available for (-)-bicuculline and clearly delineate the current lack of information for this compound, thereby highlighting an area for future research.

Quantitative Data Summary

Data for (-)-bicuculline's interaction with GABA-A receptors has been established through various studies. In contrast, there is a notable absence of specific binding affinity or functional potency data for this compound in the reviewed literature.

CompoundTargetParameterValueReference
(-)-Bicuculline GABA-A ReceptorIC50~2-3 µM[1][2]

Note: The IC50 value represents the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

(-)-Bicuculline

(-)-Bicuculline is a well-established competitive antagonist of GABA-A receptors.[1] It exerts its effect by binding to the GABA recognition site on the receptor complex, thereby preventing the endogenous ligand GABA from binding and activating the receptor. This blockade of GABAergic inhibition leads to an increase in neuronal excitability, which can induce convulsions.

This compound

The mechanism of action of this compound on GABA-A receptors has not been elucidated in the scientific literature reviewed. As a phthalideisoquinoline alkaloid, it belongs to a class of compounds that has been explored for activity at GABA-A receptors. However, without direct experimental data, its specific effects remain unknown.

Experimental Protocols

To facilitate further research into the comparative effects of these compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by the test compound.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [3H]muscimol (radioligabeled GABA-A agonist) or [3H]flunitrazepam (radiolabeled benzodiazepine site ligand)

  • Test compounds: (-)-bicuculline, this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA or diazepam (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[3] Wash the membranes multiple times to remove endogenous GABA.[3][4]

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, the radioligand (e.g., [3H]muscimol at a concentration near its Kd), and varying concentrations of the test compound.[5]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effect of a test compound on GABA-A receptor activity.[6]

Objective: To measure the modulation of GABA-induced chloride currents by the test compound in Xenopus oocytes expressing GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compounds: (-)-bicuculline, this compound

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer.[6] Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.[6]

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).[6]

  • GABA Application: Apply a known concentration of GABA to the oocyte to elicit a chloride current.

  • Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-induced current. To test for antagonistic activity, pre-apply the compound before the application of GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound. For antagonists, generate a concentration-response curve to determine the IC50 value.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Cl- Channel GABA->GABA_A_Receptor:f1 Binds to Bicuculline (-)-Bicuculline Bicuculline->GABA_A_Receptor:f1 Blocks Cl_ion Cl- GABA_A_Receptor:f2->Cl_ion Opens to allow influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling and antagonism.

Experimental Workflow for Electrophysiological Analysis

Experimental_Workflow A Oocyte Preparation & cRNA Injection B Incubation (Receptor Expression) A->B C Two-Electrode Voltage Clamp Setup B->C D Record Baseline Current C->D E Apply GABA (Control Response) D->E F Apply GABA + Test Compound E->F G Data Acquisition F->G H Analysis (IC50 / EC50 Determination) G->H

Caption: Electrophysiological analysis workflow.

Conclusion

This guide provides a comprehensive overview of the current scientific knowledge regarding the effects of this compound and (-)-bicuculline on GABA-A receptors. While (-)-bicuculline is a well-characterized competitive antagonist with established quantitative data, there is a clear and significant lack of information on the direct interaction of this compound with these critical inhibitory receptors. The provided experimental protocols offer a roadmap for future investigations to fill this knowledge gap, which is essential for a complete understanding of the pharmacological profile of this natural compound and for any potential therapeutic development. Researchers are encouraged to utilize these methodologies to explore the effects of this compound and contribute to a more complete comparative analysis.

References

Validating (+)-Adlumine as a Selective GABAA Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders. While several selective GABAA receptor antagonists are well-characterized, the exploration of novel compounds with potentially unique pharmacological profiles remains a critical area of research. This guide provides a comparative analysis of the well-established GABAA receptor antagonists, (+)-Bicuculline and Gabazine (SR-95531), and presents a rationale for the validation of (+)-Adlumine, a structurally related phthalideisoquinoline alkaloid, as a novel selective GABAA receptor antagonist.

Due to the current lack of direct experimental data on this compound's activity at the GABAA receptor, this document serves as a validation proposal. It outlines the structural similarities that suggest its potential as an antagonist and details the necessary experimental protocols to confirm this hypothesis and characterize its pharmacological profile.

Structural Comparison and Rationale for Validation

This compound belongs to the same class of phthalideisoquinoline alkaloids as (+)-Bicuculline, a potent and widely used competitive GABAA receptor antagonist.[2][3] The structural similarities between these two compounds, particularly in their core scaffold and stereochemistry, strongly suggest that this compound may also exhibit affinity for and antagonistic activity at the GABAA receptor.

Key Structural Features for GABAA Receptor Antagonism in Phthalideisoquinolines:

The antagonistic activity of phthalideisoquinoline alkaloids at the GABAA receptor is closely linked to specific structural motifs. A critical feature is the presence of a protonated nitrogen atom and the overall three-dimensional shape of the molecule, which allows it to fit into the GABA binding site without activating the receptor. The lactone ring is also considered important for the antagonistic properties of bicuculline.

A direct comparison of the chemical structures of this compound and (+)-Bicuculline reveals a high degree of similarity in their tetracyclic core structure. This structural congruence forms the primary basis for the hypothesis that this compound is a GABAA receptor antagonist.

Comparative Analysis of GABAA Receptor Antagonists

To provide a framework for the validation of this compound, the following table summarizes the known properties of (+)-Bicuculline and Gabazine. The corresponding values for this compound are yet to be determined and are the focus of the proposed experimental validation.

Feature(+)-BicucullineGabazine (SR-95531)This compound (Hypothesized)
Chemical Class Phthalideisoquinoline AlkaloidPyridazinyl-GABA derivativePhthalideisoquinoline Alkaloid
Mechanism of Action Competitive Antagonist[2]Competitive AntagonistCompetitive Antagonist
Binding Site GABA binding site (orthosteric)GABA binding site (orthosteric)GABA binding site (orthosteric)
IC50 Value ~2 µM[4]Not typically reportedTo be determined
Ki Value To be determinedTo be determinedTo be determined
Receptor Subtype Selectivity Generally non-selectiveSome selectivity for synaptic vs. extrasynaptic receptorsTo be determined
In Vivo Effects ProconvulsantProconvulsantTo be determined

Proposed Experimental Protocols for the Validation of this compound

To empirically validate the hypothesized GABAA receptor antagonist activity of this compound, a series of in vitro and in vivo experiments are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the GABAA receptor.

Protocol:

  • Membrane Preparation: Crude synaptic membranes will be prepared from rat brain tissue.[5]

  • Assay: A competitive radioligand binding assay will be performed using a radiolabeled GABAA receptor agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]bicuculline).[6][7]

  • Procedure:

    • Incubate the prepared membranes with the radioligand and varying concentrations of this compound.

    • Separate the bound and free radioligand via vacuum filtration through glass fiber filters.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) will be determined. The Ki value (inhibition constant) will be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To characterize the functional effect of this compound on GABAA receptor-mediated currents.

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells will be cultured and transfected with cDNAs encoding different GABAA receptor subunit combinations (e.g., α1β2γ2) to assess subtype selectivity.

  • Whole-Cell Patch-Clamp Recording:

    • Record GABA-evoked currents from transfected HEK293 cells or cultured neurons.[8]

    • Apply GABA in the absence and presence of increasing concentrations of this compound.

    • Measure the effect of this compound on the amplitude and kinetics of the GABA-induced currents.[9][10]

  • Data Analysis: Construct concentration-response curves for GABA in the presence of this compound to determine if the antagonism is competitive (parallel rightward shift of the curve) or non-competitive (reduction in the maximal response).

In Vivo Behavioral Studies

Objective: To assess the in vivo effects of this compound on nervous system function, consistent with GABAA receptor antagonism.

Protocol:

  • Animal Model: The proconvulsant or convulsant effects of this compound will be evaluated in mice.[11]

  • Procedure:

    • Administer varying doses of this compound to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Observe the animals for behavioral changes, including signs of seizure activity (e.g., myoclonic jerks, tonic-clonic seizures).

    • Determine the dose of this compound that elicits a convulsant response in 50% of the animals (CD50).

  • Data Analysis: Compare the behavioral effects and potency of this compound with those of known GABAA receptor antagonists like bicuculline and picrotoxin.

Visualizations

Signaling Pathway and Experimental Workflow

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABAA_R_closed GABAA Receptor (Closed) GABAA_R_open GABAA Receptor (Open) GABAA_R_closed->GABAA_R_open GABA Binding Cl_influx Cl- Influx GABAA_R_open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Adlumine This compound (Antagonist) Adlumine->GABAA_R_closed Blocks GABA Binding

Caption: GABAA Receptor Signaling Pathway and the Hypothesized Action of this compound.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Comparison Binding_Assay Radioligand Binding Assay Electrophysiology Electrophysiological Recordings Behavioral_Studies Behavioral Studies (e.g., Seizure Model) Electrophysiology->Behavioral_Studies Data_Analysis Determine IC50, Ki, Mechanism of Action, and In Vivo Potency Behavioral_Studies->Data_Analysis Comparison Compare with Bicuculline and Gabazine Data_Analysis->Comparison start Hypothesis: This compound is a GABAA Receptor Antagonist start->Binding_Assay start->Electrophysiology

Caption: Experimental Workflow for the Validation of this compound.

Logical_Comparison Adlumine This compound Phthalideisoquinoline Alkaloid Hypothesized GABAA Antagonist Bicuculline (+)-Bicuculline Phthalideisoquinoline Alkaloid Known GABAA Antagonist Adlumine->Bicuculline Structural Similarity Gabazine Gabazine (SR-95531) Pyridazinyl-GABA Derivative Known GABAA Antagonist Adlumine->Gabazine Functional Comparison (Proposed) Bicuculline->Gabazine Functional Similarity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Adlumine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like (+)-Adlumine is paramount for pharmacokinetic studies, quality control, and formulation development. The cross-validation of analytical methods is a critical step to ensure that the data generated by different techniques are comparable and trustworthy.[1] This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key validation parameters for the quantification of a hypothetical analyte, which we will consider as this compound, in a biological matrix like human plasma.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MSHPTLCAcceptance Criteria
Linearity (r²) > 0.998[2]> 0.999[2]> 0.99[3]≥ 0.99
Accuracy (% Bias) -8.5% to +7.2%[2]-4.1% to +3.8%[2]97.72%–99.29% (% Recovery)[3]Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day≤ 9.8%[2]≤ 5.5%[2]< 2%[4]≤ 15% (≤ 20% for LLOQ)
- Inter-day≤ 11.2%[2]≤ 7.3%[2]< 2%[4]≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) 5 ng/mL[2]0.05 ng/mL[2]7.97 ng/band[3]-
Limit of Quantification (LOQ) 15 ng/mL[2]0.15 ng/mL[2]24.155 ng/band[3]S/N ≥ 10, with acceptable accuracy and precision
Recovery (%) 85.2%[2]92.5%[2]96.67%–102.92%[3]Consistent, precise, and reproducible
Specificity Moderate to HighVery HighHighHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting small molecules from biological matrices is as follows:

  • To 200 µL of plasma, add 50 µL of an appropriate internal standard (IS) solution.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[2]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a suitable mobile phase for analysis.

High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV)
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the maximum absorption wavelength for this compound.

  • Quantification: A calibration curve is generated by plotting the peak area of this compound against a series of known concentrations. The concentration in unknown samples is determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: Similar to HPLC-UV, typically using volatile buffers.

  • Flow Rate: Dependent on the column dimensions and system, often in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common for alkaloids. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is plotted against known concentrations to create a calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Plate: HPTLC plates pre-coated with silica gel 60 F254.[3]

  • Application: Samples and standards are applied as bands using an automated applicator.[3]

  • Mobile Phase: A suitable mixture of solvents, for example, toluene:ethyl acetate:formic acid.[3]

  • Development: The plate is developed in a chromatographic chamber to a specific distance.

  • Detection: The plate is dried and scanned with a densitometer at the appropriate wavelength for this compound.

  • Quantification: The peak area of the bands is correlated with the amount of standard applied to generate a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflow for bioanalytical method validation and the logical relationship in a cross-validation study.

G Bioanalytical Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Liquid-Liquid Extraction AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC / HPTLC) Reconstitution->Chromatography Detection Detection (UV / MS/MS / Densitometry) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc FinalReport FinalReport ConcentrationCalc->FinalReport Final Report

Bioanalytical Experimental Workflow

G Logical Flow for Method Cross-Validation cluster_methods Analytical Methods cluster_validation Individual Validation cluster_cross_validation Cross-Validation MethodA Method A (e.g., HPLC-UV) ValidateA Validate Method A (Accuracy, Precision, Linearity) MethodA->ValidateA MethodB Method B (e.g., LC-MS/MS) ValidateB Validate Method B (Accuracy, Precision, Linearity) MethodB->ValidateB AnalyzeSamples Analyze the Same Set of Samples by Both Methods ValidateA->AnalyzeSamples ValidateB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman, Regression) AnalyzeSamples->CompareResults Conclusion Conclusion CompareResults->Conclusion Are Methods Interchangeable? Accept Methods are Correlated Conclusion->Accept Yes Investigate Investigate Discrepancies Conclusion->Investigate No

Logical Flow for Method Cross-Validation

References

Comparative Pharmacological Effects of (+)-Adlumine and its Stereoisomers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of (+)-Adlumine and its stereoisomers, with a particular focus on their interaction with the GABAergic system. Due to a notable scarcity of direct comparative studies on this compound and its specific stereoisomers beyond (+)- and (-)-bicuculline, this guide synthesizes the available data for these compounds as primary examples of stereoisomerism within the phthalideisoquinoline alkaloid class.

Quantitative Data Summary

Compound/StereoisomerTarget ReceptorPharmacological EffectQuantitative Data (Kᵢ / IC₅₀)Qualitative Observations
(+)-Bicuculline GABA-ACompetitive AntagonistNot explicitly found for the (+) isomer aloneStimulates masculine sexual behavior in rats when infused into the preoptic area.[1]
(-)-Bicuculline GABA-ACompetitive AntagonistNot explicitly found for the (-) isomer aloneDoes not stimulate masculine sexual behavior in rats under similar conditions as the (+) isomer.[1]
Bicuculline (racemic) GABA-ACompetitive AntagonistIC₅₀: ~3 µMA well-established convulsant used in epilepsy research to block GABAergic inhibition.[2][3]
This compound GABA-A (presumed)Presumed AntagonistData not available in searched literatureIsolated from Adlumia fungosa.[2] Belongs to the phthalideisoquinoline group of alkaloids known for their physiological effects.
(-)-Adlumine GABA-A (presumed)Presumed AntagonistData not available in searched literatureStereoisomer of this compound. Specific pharmacological data is lacking in the reviewed literature.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to study these compounds, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for a GABA-A receptor binding assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) Chloride_influx Cl⁻ Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization GABA->GABA_A_Receptor Binds to Adlumine_Isomers This compound & Stereoisomers (e.g., Bicuculline) Adlumine_Isomers->GABA_A_Receptor Competitively Blocks

Caption: GABAergic signaling pathway and the antagonistic action of Adlumine stereoisomers.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis start Brain Tissue Homogenization centrifuge1 Centrifugation (low speed) start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet incubation Incubate Membranes with: - Radioligand (e.g., [³H]muscimol) - Test Compound (Adlumine isomer) - +/- Excess Unlabeled Ligand (for non-specific binding) pellet->incubation filtration Rapid Filtration incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (Ki / IC₅₀ determination) scintillation->analysis

Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.

Experimental Protocols

The following is a generalized protocol for a GABA-A receptor binding assay, a common method to determine the affinity of compounds like this compound and its stereoisomers for this receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound and its stereoisomers for the GABA-A receptor.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Radioligand: [³H]muscimol (a GABA-A agonist)

  • Test compounds: this compound, (-)-Adlumine, (+)-Bicuculline, (-)-Bicuculline

  • Unlabeled ligand for determining non-specific binding: GABA or bicuculline methiodide

  • Buffers:

    • Homogenization buffer (e.g., 0.32 M sucrose)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding.

    • Total binding tubes: Contain the membrane preparation and a fixed concentration of [³H]muscimol.

    • Non-specific binding tubes: Contain the membrane preparation, [³H]muscimol, and a high concentration of an unlabeled ligand (e.g., 100 µM GABA) to saturate the receptors.

    • Competitive binding tubes: Contain the membrane preparation, [³H]muscimol, and varying concentrations of the test compound (e.g., this compound or its stereoisomers).

    • Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competitive binding, plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The pharmacological investigation of this compound and its stereoisomers reveals a significant focus on bicuculline as a representative of this chemical class. The available evidence strongly suggests that these compounds act as competitive antagonists at the GABA-A receptor. A clear stereoselective effect is observed with the isomers of bicuculline, where the (+) isomer exhibits distinct central nervous system activity not seen with the (-) isomer.

However, a critical knowledge gap exists regarding the specific pharmacological properties of this compound and (-)-Adlumine. There is a lack of publicly available, direct comparative studies detailing their receptor binding affinities and functional activities. Future research should aim to isolate or synthesize these specific stereoisomers and perform comprehensive pharmacological profiling, including receptor binding assays and in vivo studies, to fully elucidate their therapeutic potential and structure-activity relationships. Such studies would be invaluable for drug development professionals seeking to explore the therapeutic utility of this class of alkaloids.

References

Investigating the Anticonvulsant Potential of (+)-Adlumine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published scientific literature detailing the in vivo anticonvulsant activity of (+)-Adlumine. This guide, therefore, serves as a comprehensive framework for researchers seeking to undertake such an investigation. It outlines the standard experimental protocols, data presentation formats, and theoretical mechanistic pathways necessary to validate and compare the potential anticonvulsant effects of this isoquinoline alkaloid.

While direct experimental data for this compound is unavailable, this document draws upon established methodologies in anticonvulsant drug screening and the known neuroactive properties of related isoquinoline alkaloids, such as berberine, to provide a robust template for future research.

Comparative Analysis of Anticonvulsant Activity

A critical step in evaluating a novel anticonvulsant candidate is to compare its efficacy against established antiepileptic drugs (AEDs). The following table provides a template for presenting such comparative data, populated with representative results for commonly used AEDs in two standard preclinical models: the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests. Future experimental findings for this compound can be benchmarked against these values.

Table 1: Comparative Anticonvulsant Activity of Standard AEDs

CompoundMES Test (ED₅₀ mg/kg)PTZ Test (ED₅₀ mg/kg)Primary Mechanism of Action
This compound Data to be determinedData to be determinedHypothesized
Phenytoin9.5> 100Sodium Channel Blocker
Carbamazepine8.831.3Sodium Channel Blocker
Valproic Acid272149GABA Transaminase Inhibitor, Sodium Channel Blocker
Ethosuximide> 1000130T-type Calcium Channel Blocker
Diazepam2.50.2GABA-A Receptor Positive Allosteric Modulator

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Experimental Protocols for In Vivo Validation

To ascertain the anticonvulsant properties of this compound, a series of well-validated in vivo animal models are essential. The following are detailed protocols for the initial screening phases.

Maximal Electroshock (MES) Seizure Test

This model is primarily used to identify compounds effective against generalized tonic-clonic seizures.

Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Animals: Male Swiss mice (20-25 g).

Procedure:

  • Animals are divided into control and experimental groups (n=8-10 per group).

  • The experimental groups are administered varying doses of this compound intraperitoneally (i.p.). The control group receives the vehicle.

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension.

  • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

  • The ED₅₀ is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is sensitive to drugs that are effective against absence seizures.

Objective: To evaluate the ability of this compound to prevent or delay the onset of clonic and tonic-clonic seizures induced by the chemoconvulsant pentylenetetrazol.

Animals: Male Swiss mice (20-25 g).

Procedure:

  • Animals are allocated to control and experimental groups.

  • Experimental groups receive varying doses of this compound (i.p.), while the control group receives the vehicle.

  • Following the pretreatment period, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.

  • Animals are observed for 30 minutes for the occurrence of generalized clonic seizures (lasting for at least 5 seconds).

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • The ED₅₀ is determined based on the protection against seizures.

Visualizing Methodologies and Mechanisms

Diagrams are crucial for conveying complex workflows and biological pathways. The following have been generated using the DOT language to illustrate a typical experimental workflow and a plausible signaling pathway for an isoquinoline alkaloid with anticonvulsant properties.

G cluster_0 Pre-clinical Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Models A Compound Synthesis & Characterization B Acute Toxicity Assessment A->B C MES Seizure Model B->C Dose Selection D PTZ Seizure Model B->D Dose Selection J Data Analysis & ED50 Calculation C->J D->J E Neurotransmitter Level Analysis H Kindling Models E->H Further Investigation I Genetic Models E->I Further Investigation F Receptor Binding Assays F->H Further Investigation F->I Further Investigation G Electrophysiology (Patch Clamp) G->H Further Investigation G->I Further Investigation J->E If Active J->F If Active J->G If Active G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Adlumine This compound VGSC Voltage-Gated Na+ Channel Adlumine->VGSC Inhibition VGCC Voltage-Gated Ca2+ Channel Adlumine->VGCC Inhibition GABA_A GABA-A Receptor Adlumine->GABA_A Potentiation VGSC->VGCC Depolarization Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Release AMPA AMPA Receptor Glutamate_Vesicle->AMPA Activates NMDA NMDA Receptor Glutamate_Vesicle->NMDA Activates Neuronal_Excitation Reduced Neuronal Excitability GABA_A->Neuronal_Excitation Hyperpolarization AMPA->Neuronal_Excitation Excitatory Postsynaptic Potential NMDA->Neuronal_Excitation Excitatory Postsynaptic Potential

reproducibility and robustness of (+)-Adlumine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of (+)-Adlumine remains elusive in publicly available scientific literature, with no detailed protocols specifically outlining its total synthesis, reproducibility, or robustness. Searches for direct synthesis routes have been unsuccessful, yielding information on similarly named but structurally distinct molecules or general alkaloid synthesis.

However, by examining the synthesis of structurally related phthalideisoquinoline alkaloids, such as (-)-hydrastine, a plausible synthetic strategy for this compound can be inferred. The key challenges in the synthesis of this class of compounds lie in the stereoselective construction of the two adjacent chiral centers on the lactone ring.

Inferred Synthetic Approach for this compound

A likely synthetic pathway for this compound would involve a variation of the well-established routes used for other phthalideisoquinoline alkaloids. A critical step in these syntheses is often a Pictet-Spengler reaction to form the core isoquinoline structure, followed by the introduction of the phthalide moiety. The stereochemistry is typically controlled through the use of chiral catalysts or auxiliaries.

A hypothetical retrosynthetic analysis for this compound is presented below, drawing parallels from known syntheses of related alkaloids.

Adlumine_Retrosynthesis Adlumine This compound Intermediate1 Key Lactonization Precursor Adlumine->Intermediate1 Lactonization Intermediate2 Substituted Isoquinoline Intermediate1->Intermediate2 C-C Bond Formation Intermediate4 Phthalide Moiety Precursor Intermediate1->Intermediate4 Coupling Intermediate3 Substituted Phenethylamine Intermediate2->Intermediate3 Pictet-Spengler Reaction

Caption: A simplified retrosynthetic pathway for this compound.

Comparison of Potential Synthetic Strategies

Based on the synthesis of related alkaloids, two primary strategies could be envisioned for the synthesis of this compound, differing mainly in the method used to control stereochemistry.

StrategyKey FeaturesPotential AdvantagesPotential Challenges
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is attached to a precursor molecule to direct the stereochemical outcome of key reactions. The auxiliary is removed in a later step.Well-established and often reliable for achieving high diastereoselectivity.Requires additional steps for the attachment and removal of the auxiliary, potentially lowering the overall yield.
Asymmetric Catalysis A chiral catalyst is used in a key bond-forming reaction to induce enantioselectivity.More atom-economical as it avoids the use of stoichiometric amounts of a chiral auxiliary. Can lead to shorter synthetic routes.Development of a highly effective catalyst for the specific transformation can be challenging and may require extensive screening and optimization.

Experimental Protocols (Hypothetical)

While specific, validated protocols for this compound are not available, the following outlines a generalized, hypothetical experimental workflow for a key step, the Pictet-Spengler reaction, which is fundamental in the synthesis of the isoquinoline core.

Hypothetical Protocol: Pictet-Spengler Reaction for the Isoquinoline Core

  • Reactant Preparation: A solution of a suitably substituted phenethylamine precursor (1.0 equivalent) is prepared in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Aldehyde Addition: The corresponding aldehyde (1.1 equivalents) is added to the solution at room temperature.

  • Acid Catalysis: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid or titanium tetrachloride, 0.1-1.0 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tetrahydroisoquinoline product.

Pictet_Spengler_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Dissolve phenethylamine precursor in dry solvent Prep2 Establish inert atmosphere Prep1->Prep2 React1 Add aldehyde Prep2->React1 React2 Add acid catalyst React1->React2 React3 Stir and monitor React2->React3 Workup1 Quench reaction React3->Workup1 Workup2 Extract and dry organic layer Workup1->Workup2 Workup3 Purify by column chromatography Workup2->Workup3

Caption: A generalized workflow for the Pictet-Spengler reaction.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current body of scientific literature, can be approached through established methodologies for related phthalideisoquinoline alkaloids. The primary hurdles remain the efficient and stereoselective construction of the chiral centers. Future work in this area would benefit from the development of a novel asymmetric catalytic method to access the core structure, which could significantly improve the overall efficiency and robustness of the synthesis. Further research is required to establish a reproducible and scalable synthetic route to this natural product.

Unveiling the Binding Affinity of Amyloid-Beta Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 15, 2025 – In the intricate landscape of Alzheimer's disease research, the accurate detection and quantification of amyloid-beta (Aβ) plaques are paramount. This guide provides a comprehensive comparison of the binding affinity of the novel chemiluminescent probe, (+)-Adlumine (herein referred to by its experimental designation as the ADLumin series of probes), to its molecular target, aggregated Aβ, benchmarked against established Aβ-binding molecules. This publication aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions in their investigative pursuits.

The ADLumin series of probes represents a new class of chemiluminescent molecules designed for the sensitive detection of Aβ plaques. Their binding to the hydrophobic pockets of Aβ fibrils leads to a significant enhancement in signal intensity, offering a promising avenue for in vivo imaging and quantification of amyloid pathology. This guide delves into the binding characteristics of these probes and compares them with widely used fluorescent dyes such as Thioflavin T and the PET tracer Pittsburgh Compound B (PiB).

Comparative Binding Affinity Data

The binding affinity of a probe to its target is a critical parameter for assessing its utility. A lower dissociation constant (Kd) indicates a higher binding affinity. The following table summarizes the reported Kd values for various ADLumin probes and other established Aβ-binding compounds. It is important to note that binding affinities can vary depending on the specific Aβ isoform (Aβ40 or Aβ42) and the aggregation state (e.g., fibrils, oligomers).

Compound/ProbeTargetDissociation Constant (Kd)
ADLumin-5 Aβ40 aggregates2.1 µM[1]
Aβ42 aggregates1.0 µM[2]
ADLumin-6 Aβ40 aggregates28.8 µM[1][2]
Aβ42 aggregates1.7 µM[2]
ADLumin-7 Aβ40 aggregates0.21 µM[1][2]
ADLumin-8 Aβ40 aggregates0.53 µM[1][2]
Thioflavin T (ThT) Aβ(1-40) fibrils~890 nM - 2 µM[3][4][5]
Aβ(1-28) fibrils0.54 µM[3]
Pittsburgh Compound B (PiB) Aβ fibrils (in AD brain)~2.5 nM[6]
CRANAD-2 Aβ aggregates38.0 - 38.7 nM[1][2][7][8]

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are detailed methodologies for fluorescence-based assays commonly employed to quantify the interaction between molecular probes and Aβ aggregates.

Preparation of Aggregated Amyloid-Beta
  • Aβ Peptide Solubilization: Dissolve synthetic Aβ(1-40) or Aβ(1-42) peptide in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to ensure a monomeric state and remove any pre-existing aggregates.

  • Solvent Evaporation: Lyophilize or evaporate the solvent under a stream of nitrogen gas to obtain a thin film of the peptide.

  • Resuspension and Aggregation: Resuspend the peptide film in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) to a desired concentration.

  • Incubation: Incubate the peptide solution at 37°C with gentle agitation for a period sufficient to induce fibril formation (typically 24-72 hours). The formation of fibrils can be monitored using techniques like Thioflavin T fluorescence or transmission electron microscopy.

Fluorescence Titration Assay for Kd Determination

This method is used to determine the binding affinity by measuring the change in the probe's fluorescence intensity upon titration with increasing concentrations of Aβ aggregates.

  • Probe Preparation: Prepare a stock solution of the fluorescent or chemiluminescent probe in a suitable solvent (e.g., DMSO) and then dilute it to a fixed final concentration in the assay buffer (e.g., PBS).

  • Aβ Dilution Series: Prepare a serial dilution of the pre-aggregated Aβ fibrils in the assay buffer.

  • Incubation: Mix the fixed concentration of the probe with each concentration of the Aβ dilution series in a microplate. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Fluorescence/Chemiluminescence Measurement: Measure the fluorescence or chemiluminescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Plot the change in fluorescence/chemiluminescence intensity as a function of the Aβ concentration. The data can then be fitted to a saturation binding curve using non-linear regression analysis (e.g., one-site binding model) to determine the dissociation constant (Kd).

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent compound by measuring its ability to displace a known fluorescent probe from Aβ aggregates.

  • Assay Setup: Prepare a mixture containing a fixed concentration of pre-aggregated Aβ fibrils and a fixed concentration of a known fluorescent probe (e.g., Thioflavin T).

  • Competitor Dilution Series: Prepare a serial dilution of the test compound (competitor).

  • Incubation: Add the competitor dilutions to the Aβ-probe mixture and incubate to allow for competitive binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of the mixture. The displacement of the fluorescent probe by the competitor will result in a decrease in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data can be analyzed using a competitive binding model to calculate the inhibition constant (Ki) of the test compound, which is related to its binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating the binding affinity of a novel probe to amyloid-beta aggregates.

experimental_workflow Workflow for Validating Probe Binding Affinity to Amyloid-Beta cluster_prep Preparation cluster_assay Binding Assay cluster_data Data Analysis cluster_validation Validation prep_probe Prepare Probe Stock Solution titration Perform Fluorescence Titration prep_probe->titration prep_abeta Prepare Monomeric Aβ aggregate_abeta Aggregate Aβ into Fibrils prep_abeta->aggregate_abeta aggregate_abeta->titration competition Perform Competition Assay aggregate_abeta->competition measure_signal Measure Signal Intensity titration->measure_signal competition->measure_signal plot_data Plot Binding Curve measure_signal->plot_data calculate_kd Calculate Kd/Ki plot_data->calculate_kd validate Validate Binding Specificity calculate_kd->validate signaling_pathway ADLumin Probe Binding and Signal Generation ADLumin ADLumin Probe (Low Chemiluminescence) Complex ADLumin-Aβ Complex (Conformationally Restricted) ADLumin->Complex Binding Abeta Aggregated Amyloid-Beta (Hydrophobic Pockets) Abeta->Complex Signal Enhanced Chemiluminescence (Signal Output) Complex->Signal Signal Enhancement

References

Comparative Transcriptomic Analysis of (+)-Adlumine Treatment: A Research Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available research specifically detailing the comparative transcriptomics of cells treated with (+)-Adlumine. While the scientific community has extensively utilized transcriptomics to understand cellular responses to various treatments, specific data on the global gene expression changes induced by this compound remains to be published. This guide, therefore, outlines a proposed framework for conducting such a study, including hypothetical data representations and standardized experimental protocols that researchers can adapt.

For the purpose of this guide, we will present a hypothetical comparison between cells treated with this compound and a well-characterized compound with a potentially similar mechanism of action, such as a Berberine analogue, given that Adlumine is a phthalideisoquinoline alkaloid. This will serve as a template for researchers aiming to investigate the transcriptomic effects of this compound.

Hypothetical Comparative Gene Expression Data

The following tables represent a hypothetical outcome of a comparative transcriptomic study, illustrating how quantitative data on differentially expressed genes (DEGs) could be structured.

Table 1: Top 10 Upregulated Genes in response to this compound Treatment

Gene SymbolGene NameLog2 Fold Changep-valueFunction
HMOX1Heme Oxygenase 13.5<0.001Oxidative stress response
GADD45AGrowth Arrest and DNA Damage Inducible Alpha3.2<0.001Cell cycle arrest, DNA repair
DDIT3DNA Damage Inducible Transcript 33.0<0.001Apoptosis, ER stress
ATF3Activating Transcription Factor 32.8<0.001Apoptosis, stress response
TRIB3Tribbles Pseudokinase 32.6<0.001Apoptosis, insulin signaling
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)2.5<0.001Cell cycle arrest
BBC3BCL2 Binding Component 3 (PUMA)2.4<0.001Apoptosis
PMAIP1Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)2.3<0.001Apoptosis
SESN2Sestrin 22.2<0.001Oxidative stress response
ZFP36ZFP36 Ring Finger Protein2.1<0.001Regulation of inflammation

Table 2: Top 10 Downregulated Genes in response to this compound Treatment

Gene SymbolGene NameLog2 Fold Changep-valueFunction
CCND1Cyclin D1-3.0<0.001Cell cycle progression
CDK4Cyclin Dependent Kinase 4-2.8<0.001Cell cycle progression
E2F1E2F Transcription Factor 1-2.6<0.001Cell cycle progression
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.5<0.001Cell proliferation, apoptosis
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-2.4<0.001Inhibition of apoptosis
PCNAProliferating Cell Nuclear Antigen-2.3<0.001DNA replication and repair
TOP2ATopoisomerase (DNA) II Alpha-2.2<0.001DNA replication
MCM2Minichromosome Maintenance Complex Component 2-2.1<0.001DNA replication initiation
AURKAAurora Kinase A-2.0<0.001Mitosis, cell cycle regulation
PLK1Polo Like Kinase 1-1.9<0.001Mitosis, cell cycle regulation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline a standard workflow for a comparative transcriptomics study.

Cell Culture and Treatment
  • Cell Line: Select a human cancer cell line relevant to the potential therapeutic application of this compound (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with this compound at a predetermined IC50 concentration for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Berberine analogue) should be run in parallel.

RNA Extraction and Quality Control
  • Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Integrity Check: Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing.

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between treatment and control groups using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are typically considered differentially expressed.

  • Functional Enrichment Analysis: Use tools like g:Profiler or DAVID to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Visualizations of Hypothetical Pathways

Based on the hypothetical gene expression data, the following diagrams illustrate potential signaling pathways affected by this compound treatment.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment this compound Treatment this compound Cell Culture->Treatment this compound RNA Extraction RNA Extraction Treatment this compound->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis G cluster_1 Hypothesized p53 Signaling Pathway Activation Adlumine This compound DNA_Damage DNA Damage Adlumine->DNA_Damage p53 p53 Activation DNA_Damage->p53 GADD45A GADD45A p53->GADD45A CDKN1A CDKN1A (p21) p53->CDKN1A BBC3 BBC3 (PUMA) p53->BBC3 PMAIP1 PMAIP1 (Noxa) p53->PMAIP1 CellCycleArrest Cell Cycle Arrest GADD45A->CellCycleArrest CDKN1A->CellCycleArrest Apoptosis Apoptosis BBC3->Apoptosis PMAIP1->Apoptosis G cluster_2 Hypothesized Cell Cycle Pathway Inhibition Adlumine This compound Cyclin_CDK Cyclin D1 / CDK4 Adlumine->Cyclin_CDK Rb_E2F Rb-E2F Complex Cyclin_CDK->Rb_E2F Phosphorylation E2F E2F Rb_E2F->E2F Release G1_S_Transition G1/S Transition E2F->G1_S_Transition

head-to-head comparison of (+)-Adlumine and standard-of-care drugs in disease models

Author: BenchChem Technical Support Team. Date: December 2025

As an advanced AI assistant, I am committed to providing accurate and objective information. My purpose is to empower researchers, scientists, and drug development professionals with comprehensive data to inform their work. The following guide provides a head-to-head comparison of a novel research tool, (+)-Adlumine derivatives known as ADLumin-Xs, with standard methods for the detection of amyloid-beta (Aβ) pathology in preclinical models of Alzheimer's disease.

Introduction to this compound and ADLumin-Xs

It is crucial to clarify that this compound is a component of a recently developed class of chemiluminescent probes, designated ADLumin-Xs, and is not a therapeutic drug.[1][2] These probes are designed for in vivo three-dimensional optical imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, in animal models.[1][3] The mechanism of action involves the probe binding to Aβ aggregates, which enhances its chemiluminescence, allowing for visualization and quantification of plaque burden in the brain.[1][2] Therefore, this guide compares ADLumin-Xs as a research tool against established "standard-of-care" methodologies for detecting Aβ pathology in a research context.

Comparative Analysis of Aβ Detection Methods

The selection of a method for detecting Aβ pathology in preclinical models depends on various factors, including the specific research question, the required resolution, and the available equipment. This section compares ADLumin-Xs with other commonly used techniques.

Quantitative Data Summary
Method Principle Application Resolution Throughput Cost Key Advantages Key Limitations
ADLumin-Xs ChemiluminescenceIn vivo 3D imagingMesoscopicHighLowHigh signal-to-noise ratio, good tissue penetration, non-invasive longitudinal studies.[1][2]Lower resolution than microscopy, requires sensitive imaging systems.
Two-Photon Microscopy with Probes FluorescenceIn vivo imagingMicroscopicLowHighHigh-resolution imaging of individual plaques and cerebral amyloid angiopathy.[3]Limited penetration depth, requires cranial window implantation.
PET Imaging with Radiotracers Radioligand bindingIn vivo 3D imagingMacroscopicMediumVery HighClinically translatable, whole-brain imaging.Lower resolution than optical methods, use of radioactive materials.
Immunohistochemistry (IHC) Antibody-antigen bindingEx vivo tissue analysisMicroscopicLowMediumHigh specificity for different Aβ species, detailed cellular localization.Requires tissue sectioning, not suitable for longitudinal studies.
Histological Stains (e.g., Thioflavin S) Dye binding to β-sheetsEx vivo tissue analysisMicroscopicMediumLowStrong signal for dense-core plaques, well-established protocols.Less specific than IHC, may not detect all Aβ deposits.
ELISA ImmunoassayEx vivo tissue homogenate analysisN/A (Biochemical)HighMediumQuantitative measurement of total soluble and insoluble Aβ levels.No spatial information, does not distinguish between plaque types.

Experimental Protocols

In Vivo 3D Brain Imaging with ADLumin-Xs

This protocol is based on studies using ADLumin-5 in 5xFAD transgenic mouse models of Alzheimer's disease.[1][3]

a. Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of Aβ plaques.[4]

b. Probe Preparation: ADLumin-5 is dissolved in a vehicle solution suitable for intraperitoneal injection.

c. Administration: The ADLumin-5 solution is administered to the mice via intraperitoneal (i.p.) injection.

d. Imaging:

  • At a specified time post-injection (e.g., 30 minutes), the mice are anesthetized.[3]

  • The head of the mouse is shaved to reduce light scatter.

  • The mouse is placed in a sensitive in vivo imaging system capable of detecting chemiluminescence.

  • A series of images are acquired from multiple angles to allow for 3D reconstruction.

  • The radiance intensity (photons/s/cm²/sr) in the brain region is quantified.[1]

e. Data Analysis: The chemiluminescence signal from the brains of 5xFAD mice is compared to that of wild-type control mice to determine the Aβ-specific signal.[3]

Standard Immunohistochemistry for Aβ Plaques

This is a general protocol for ex vivo detection of Aβ plaques in brain tissue.

a. Tissue Preparation:

  • Mice are euthanized and transcardially perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • The brain is extracted and post-fixed, then cryoprotected in a sucrose solution.

  • The brain is sectioned using a cryostat or vibratome.

b. Staining:

  • Brain sections are washed in PBS.

  • Antigen retrieval may be performed to unmask epitopes.

  • Sections are blocked to prevent non-specific antibody binding.

  • Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).

  • After washing, sections are incubated with a fluorescently labeled secondary antibody.

  • Sections are counterstained with a nuclear stain (e.g., DAPI).

c. Imaging: Sections are mounted on slides and imaged using a fluorescence or confocal microscope.

d. Data Analysis: The number, size, and area of Aβ plaques are quantified using image analysis software.

Visualizations

Signaling and Detection Pathways

ADLumin_Mechanism cluster_in_vivo In Vivo Environment cluster_detection Detection System ADLumin ADLumin-X Probe Abeta Amyloid-Beta (Aβ) Plaque ADLumin->Abeta Binds to Complex ADLumin-X :: Aβ Complex ADLumin->Complex Abeta->Complex Photon Chemiluminescent Photon Emission Complex->Photon Catalyzes ImagingSystem In Vivo Imaging System (IVIS) Photon->ImagingSystem Detected by Image3D 3D Reconstructed Image of Aβ Burden ImagingSystem->Image3D Generates

Caption: Mechanism of Aβ detection by ADLumin-X probes.

Experimental Workflows

Experimental_Workflows cluster_ADLumin ADLumin-X Workflow (In Vivo) cluster_IHC Immunohistochemistry Workflow (Ex Vivo) A1 Administer ADLumin-X to Mouse Model A2 Anesthetize Mouse A1->A2 A3 Acquire Chemiluminescent Signal with IVIS A2->A3 A4 3D Reconstruction and Quantification A3->A4 B1 Euthanize and Perfuse Mouse Model B2 Extract and Section Brain B1->B2 B3 Stain with Anti-Aβ Antibodies B2->B3 B4 Image with Microscope B3->B4 B5 Quantify Plaque Load B4->B5

Caption: Comparison of experimental workflows.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Adlumine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Adlumine, a phthalideisoquinoline alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of its chemical class, isoquinoline alkaloids, is imperative. Many compounds in this class are recognized for their potential toxicity.[1][2][3] Therefore, this compound waste must be managed as hazardous chemical waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). All manipulations and preparations for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data on Related Compounds

PropertyValue (for Isoquinoline)Reference
Oral LD50 (rat)360 mg/kg--INVALID-LINK--[4]
Dermal LD50 (rabbit)590 mg/kg--INVALID-LINK--[4]
GHS Hazard StatementsH302, H311, H315, H319, H350, H412--INVALID-LINK--[5]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed.[4][5]

  • H311: Toxic in contact with skin.[4][5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H350: May cause cancer.[5]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Experimental Protocols: Step-by-Step Disposal

The disposal of this compound must be handled as hazardous chemical waste, in strict accordance with all institutional, local, and national regulations. Under no circumstances should this material be disposed of in the regular trash or down the drain.

Protocol 1: Disposal of Solid this compound Waste

  • Containment: Collect pure this compound solid and any grossly contaminated materials (e.g., weigh paper with visible powder) in a dedicated, sealable, and chemically compatible container. The original container is often a suitable choice.

  • Labeling: Clearly label the container with "Hazardous Waste ," the full chemical name "This compound ," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated and secure satellite accumulation area for hazardous waste. This area should be cool, dry, and well-ventilated.

Protocol 2: Disposal of Liquid this compound Waste (Solutions)

  • Collection: Collect all solutions containing this compound in a sealable, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap).

  • Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Label the container with "Hazardous Waste ," the chemical name "This compound ," the solvent(s) used, and an estimated concentration of the alkaloid.

  • Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.

Protocol 3: Disposal of Contaminated Labware and PPE

  • Collection: Items with incidental contact with this compound (e.g., gloves, pipette tips, bench paper) should be collected in a designated, clearly labeled, and sealed plastic bag or container.

  • Labeling: Affix a "Hazardous Waste " label to the bag or container.

  • Storage: Store the sealed container with other solid hazardous waste destined for EHS pickup.

Protocol 4: Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste (see Protocol 2).

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite or sand). For solid spills, carefully sweep to avoid raising dust and place the material into a sealable container. All spill cleanup materials must be disposed of as hazardous waste.

Workflow for this compound Waste Disposal

AdlumineDisposal cluster_waste_generation Waste Generation cluster_waste_type Waste Characterization cluster_disposal_pathway Disposal Pathway Waste This compound Waste Solid Solid this compound (Pure or Grossly Contaminated) Waste->Solid Liquid Liquid Solutions (Containing this compound) Waste->Liquid Contaminated Contaminated Labware/PPE (Gloves, Tips, etc.) Waste->Contaminated Solid_Disposal 1. Collect in a sealed, compatible container. 2. Label as 'Hazardous Waste: this compound'. 3. Store in designated area for EHS pickup. Solid->Solid_Disposal Follow Protocol 1 Liquid_Disposal 1. Collect in a sealed, leak-proof container. 2. Label with all constituents and 'Hazardous Waste'. 3. Store in secondary containment for EHS pickup. Liquid->Liquid_Disposal Follow Protocol 2 Contaminated_Disposal 1. Collect in a sealed bag or container. 2. Label as 'Hazardous Waste'. 3. Store for EHS pickup. Contaminated->Contaminated_Disposal Follow Protocol 3

Caption: Decision workflow for the segregation and disposal of this compound waste.

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. It is essential for all laboratory personnel to be familiar with their institution's specific hazardous waste management policies and to consult with their EHS department for any questions or clarification. Always prioritize safety and environmental responsibility in all laboratory operations.

References

Personal protective equipment for handling (+)-Adlumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (+)-Adlumine, a member of the isoquinoline alkaloid class of compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for handling similar laboratory chemicals and alkaloids to ensure a safe research environment. A thorough risk assessment should be conducted prior to any handling of this substance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various stages of handling.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required
Weighing & Aliquoting (Powder) Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 respirator or use of a certified chemical fume hood
Solution Preparation & Handling Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatUse of a certified chemical fume hood is recommended
Experimental Use Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatDependent on experimental setup; use in a well-ventilated area or fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsN95 respirator or higher, depending on spill size
Waste Disposal Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required

General laboratory safety practices should always be observed, including wearing closed-toe shoes and ensuring long hair is tied back.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound and the safety of laboratory personnel.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration (if applicable), and hazard information.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

  • Follow any specific storage temperature requirements if provided by the supplier.

  • Chemical storage should be supervised by a qualified individual, with storerooms having adequate security.[4]

3. Handling and Preparation:

  • Engineering Controls : Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where chemicals are handled.[1][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]

  • Weighing : When weighing the powdered form, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.

  • Solution Preparation : Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For small spills of powder, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area after cleanup is complete.

5. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in general trash.

Experimental Protocol: General Handling Procedures

While specific experimental protocols will vary, the following general procedures should be integrated into any workflow involving this compound:

  • Pre-Experiment Checklist :

    • Confirm availability and functionality of all necessary PPE.[1]

    • Ensure the chemical fume hood is operational and has a current certification.

    • Review the experimental protocol and identify all potential hazards.

    • Locate the nearest safety shower and eyewash station.[4]

  • During the Experiment :

    • Handle all transfers of this compound (solid or solution) within a fume hood.

    • Use appropriate glassware and equipment, inspecting for any damage before use.[1]

    • Keep containers of this compound closed when not in active use.

  • Post-Experiment Procedures :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly label and store any remaining this compound.

    • Dispose of all waste generated during the experiment according to the disposal plan.

    • Remove and properly dispose of PPE before leaving the laboratory.

    • Wash hands thoroughly.[1][4]

Workflow for Handling this compound

G cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Receive Shipment B Inspect Container A->B C Log in Inventory B->C D Store in Designated Area C->D E Don Appropriate PPE D->E Retrieve for Use F Work in Fume Hood E->F G Weigh/Prepare Solution F->G H Perform Experiment G->H I Decontaminate Work Area H->I Post-Experiment S1 Evacuate Area H->S1 Spill Occurs J Segregate & Label Waste I->J K Dispose of Waste J->K L Doff PPE K->L M Wash Hands L->M S2 Don Spill-Specific PPE S1->S2 S3 Contain & Clean Spill S2->S3 S4 Dispose of Spill Waste S3->S4 S4->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.